molecular formula C10H7BrClNO B3282883 6-bromo-1-chloro-7-methoxyIsoquinoline CAS No. 758710-74-6

6-bromo-1-chloro-7-methoxyIsoquinoline

Cat. No.: B3282883
CAS No.: 758710-74-6
M. Wt: 272.52 g/mol
InChI Key: SCLBMRCNAVREGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-chloro-7-methoxyisoquinoline (CAS 758710-74-6) is a high-purity, multifunctional heterocyclic building block engineered for advanced organic synthesis and materials research. Its strategic structure features halogen substituents at the 1 and 6 positions and a methoxy group at the 7 position, offering distinct sites for selective chemical transformations . The bromine atom acts as an excellent leaving group, making the compound particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings, to form new carbon-carbon bonds . The chlorine atom provides an additional handle for nucleophilic substitution or metal-halogen exchange reactions, allowing for sequential and orthogonal functionalization to create diverse compound libraries . This compound is an indispensable scaffold in medicinal chemistry for constructing novel drug candidates. Its isoquinoline core is a privileged structure in pharmacology, and the ability to derivatize it at specific positions enables rapid exploration of structure-activity relationships . In material science, it serves as a key precursor for synthesizing conjugated polymers and organic electronic materials. Incorporating this building block into polymer backbones via coupling reactions can yield advanced materials with potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The aromatic, nitrogen-containing core contributes to thermal stability and can influence intermolecular interactions, charge transport properties, and overall material morphology . Stored in an inert atmosphere at 2-8°C , this product is guaranteed to meet the highest standards of purity and consistency, ensuring reproducible results in sensitive synthetic applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1-chloro-7-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-14-9-5-7-6(4-8(9)11)2-3-13-10(7)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLBMRCNAVREGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CN=C(C2=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801282453
Record name 6-Bromo-1-chloro-7-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801282453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

758710-74-6
Record name 6-Bromo-1-chloro-7-methoxyisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=758710-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1-chloro-7-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801282453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical Profile and Synthetic Utility of 6-Bromo-1-chloro-7-methoxyisoquinoline: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the design of modular scaffolds for late-stage functionalization is a critical bottleneck. 6-Bromo-1-chloro-7-methoxyisoquinoline (CAS: 758710-74-6) represents a masterclass in such structural design. By strategically positioning two distinct halogens (C1-Cl and C6-Br) alongside an electron-donating methoxy group (C7), this molecule offers unparalleled orthogonal reactivity. This technical whitepaper dissects its physicochemical profile, mechanistic synthesis, and application in medicinal chemistry—specifically its role in the development of antiviral therapeutics.

Physicochemical Profiling

Understanding the baseline physical and chemical parameters of a building block is the first step in designing robust downstream assays. The quantitative data for 6-bromo-1-chloro-7-methoxyisoquinoline is summarized below, validated against standards from and [1].

PropertyValue
Chemical Name 6-Bromo-1-chloro-7-methoxyisoquinoline
CAS Number 758710-74-6
Molecular Formula C₁₀H₇BrClNO
Molecular Weight 272.53 g/mol
Appearance White to off-white solid
Storage Conditions 2-8°C, inert atmosphere (moisture sensitive)
Purity Standard ≥97.0% (NMR/LCMS)

Mechanistic Synthesis & Retrosynthetic Analysis

The synthesis of 1-chloroisoquinolines relies heavily on the dehydroxylative chlorination of their corresponding isoquinolin-1(2H)-one precursors. For this scaffold, the starting material is 6-bromo-7-methoxyisoquinolin-1(2H)-one (CAS: 758710-73-5).

The Causality of Experimental Choices

Phosphorus oxychloride (POCl₃) is selected over milder chlorinating agents (such as thionyl chloride) because the lactam carbonyl of the isoquinolinone is highly resonance-stabilized. POCl₃ acts dually: it electrophilically activates the carbonyl oxygen to form a highly reactive phosphorodichloridate leaving group, and it supplies the chloride nucleophile required for the subsequent


-type displacement. The presence of the C7-methoxy group enriches the electron density of the aromatic system, which necessitates the harsh refluxing conditions of POCl₃ to drive the chlorination at the C1 position to completion.
Experimental Protocol: POCl₃-Mediated Chlorination

This protocol is designed as a self-validating system; the visual cues and thermal controls ensure high reproducibility.

  • Electrophilic Activation: Charge a dry, argon-flushed round-bottom flask with 1.0 equivalent of 6-bromo-7-methoxyisoquinolin-1(2H)-one. Add 10.0 equivalents of neat POCl₃.

    • Causality: The large excess of POCl₃ serves as both the reactant and the solvent, ensuring pseudo-first-order kinetics and preventing intermolecular side reactions.

  • Thermal Reflux: Heat the reaction mixture to 90–105°C for 1.5 to 2 hours.

    • Validation: The initial suspension will gradually turn into a homogeneous solution as the lactam is converted into the soluble 1-chloroisoquinoline. Monitor via LC-MS until the starting material peak is completely consumed.

  • Controlled Quenching: Cool the mixture to room temperature and carefully add it dropwise to vigorously stirred ice-water.

    • Causality: POCl₃ reacts violently with water, generating HCl and H₃PO₄. The ice bath controls the severe exotherm, preventing thermal degradation or hydrolysis of the newly formed C1-Cl bond.

  • Neutralization & Phase Separation: Slowly add aqueous NaOH (or saturated NaHCO₃) until the aqueous phase reaches pH 7-8.

    • Causality: Neutralization converts the protonated isoquinolinium intermediate into its free base form, which is essential for partitioning into the organic phase.

  • Extraction & Isolation: Extract the aqueous layer three times with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with Hexanes/Ethyl Acetate) to afford the product in approximately 53% yield, as documented in related synthetic literature via [2].

Synthesis A 6-Bromo-7-methoxy- isoquinolin-1(2H)-one B POCl3 / Reflux (Chlorination) A->B Electrophilic Activation C Aqueous NaOH Quench & Neutralize B->C Hydrolysis of excess POCl3 D DCM Extraction & Purification C->D Phase separation E 6-Bromo-1-chloro- 7-methoxyisoquinoline (Yield: ~53%) D->E Isolation

Synthetic workflow for the POCl3-mediated chlorination of isoquinolin-1-one.

Orthogonal Reactivity & Application in Drug Discovery

In drug development, building blocks must allow for sequential, site-specific modifications. 6-Bromo-1-chloro-7-methoxyisoquinoline is prized for its orthogonal chemoselectivity.

  • The C1-Chlorine Advantage: The C1 position is adjacent to the electronegative nitrogen atom, making it highly electron-deficient. Consequently, the C1-Cl bond is primed for Nucleophilic Aromatic Substitution (

    
    ) with amines or alkoxides, as well as rapid Palladium-catalyzed cross-coupling.
    
  • The C6-Bromine Reserve: The C6 position is electronically insulated from the nitrogen's inductive pull. The C6-Br bond remains inert during mild

    
     reactions at C1. Once the C1 position is functionalized, the C6-Br bond can be activated via oxidative addition with Pd(0) for late-stage Suzuki or Buchwald-Hartwig couplings.
    

Application: This precise reactivity was heavily leveraged in the synthesis of potent Hepatitis C Virus (HCV) NS3 protease inhibitors, as detailed in[3]. The scaffold allowed researchers to systematically build the macrocyclic core required for viral protease inhibition without competing side reactions.

Reactivity Core 6-Bromo-1-chloro-7-methoxyisoquinoline C1 C1-Chlorine (Highly Electrophilic) Core->C1 Position 1 C6 C6-Bromine (Pd-Oxidative Addition) Core->C6 Position 6 SNAr SNAr Reactions (Amines, Alkoxides) C1->SNAr Primary Reactivity Pd1 Pd-Catalyzed Coupling (Suzuki, Buchwald) C1->Pd1 Primary Reactivity Pd2 Late-Stage Pd-Coupling (After C1 functionalization) C6->Pd2 Secondary Reactivity (Orthogonal)

Orthogonal chemoselectivity map for C1 and C6 functionalization.

Analytical Characterization & Validation

To ensure trustworthiness in downstream assays, the synthesized batch must be rigorously validated:

  • ¹H NMR Spectroscopy: The disappearance of the broad lactam N-H proton (~11 ppm) is the primary indicator of successful chlorination. The methoxy singlet at ~3.9 ppm and the distinct aromatic protons (C4, C5, C8) must integrate cleanly.

  • LC-MS: The mass spectrum must display a characteristic isotopic pattern for a molecule containing one chlorine and one bromine atom (M, M+2, M+4 peaks at m/z ~272, 274, 276), confirming the structural integrity of the di-halogenated core.

References

  • World Intellectual Property Organization (WIPO). "WO/2008/051475 HCV NS3 PROTEASE INHIBITORS". WIPO Patent Scope. URL:[Link]

  • MolAid. "6-bromo-1-chloro-7-methoxyisoquinoline - CAS 758710-74-6". MolAid Chemical Database. URL: [Link]

Sources

Advanced Technical Whitepaper: 6-Bromo-1-chloro-7-methoxyisoquinoline (CAS 758710-74-6) in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-1-chloro-7-methoxyisoquinoline (CAS 758710-74-6) is a highly specialized, di-halogenated heterocyclic building block pivotal in modern medicinal chemistry. As a Senior Application Scientist, I frequently leverage this scaffold for its orthogonal reactivity, which allows for precise, sequential functionalization without cross-reactivity. This compound has gained significant prominence in the synthesis of novel enzyme inhibitors, particularly those targeting the Kallikrein-Kinin System (KKS) such as Factor XIIa (FXIIa) and Plasma Kallikrein[1][2]. By enabling the rapid construction of complex pharmacophores, this intermediate accelerates the development of therapeutics for vascular hyperpermeability disorders, including diabetic macular edema (DME) and angioedema[2].

Chemical Identity and Physicochemical Profiling

Before initiating any synthetic workflow, rigorous verification of the starting material's physicochemical properties is mandatory to ensure reproducibility and yield optimization. Below is the quantitative and structural profile of the compound.

PropertySpecification / Identifier
Chemical Name 6-Bromo-1-chloro-7-methoxyisoquinoline
CAS Number 758710-74-6
Molecular Formula C₁₀H₇BrClNO[3]
Molecular Weight 272.53 g/mol [3]
MDL Number MFCD18254041[4]
InChIKey SCLBMRCNAVREGD-UHFFFAOYSA-N
Appearance White to off-white solid[3]
Purity Standard ≥97.0% (Validated via ¹H NMR and LCMS)[3]
Storage Conditions 2-8°C, inert atmosphere, tightly closed

Mechanistic Rationale in Drug Design: The Causality of the Scaffold

The selection of 6-bromo-1-chloro-7-methoxyisoquinoline is not arbitrary; it is driven by precise electronic and steric causalities that dictate its utility in rational drug design:

  • The Isoquinoline Core: Provides a rigid, planar, aromatic geometry that is highly effective at intercalating into the S1 specificity pockets of serine proteases like FXIIa and Kallikrein[2].

  • C1-Chloro Activation (Nucleophilic Hub): The adjacent nitrogen atom (N2) exerts a strong electron-withdrawing effect via resonance, severely depleting electron density at the C1 position. This makes the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines or alkoxides without the need for transition-metal catalysis.

  • C6-Bromo Orthogonality (Cross-Coupling Hub): The bromine atom at C6 is electronically insulated from the ring nitrogen, making it inert to standard SNAr conditions. However, it is perfectly primed for oxidative addition by Palladium(0) catalysts. This allows chemists to perform a Suzuki or Buchwald-Hartwig coupling after the C1 position has been functionalized.

  • C7-Methoxy Tuning: The methoxy group acts as a strong electron-donating group (EDG) via resonance. This increases the electron density of the adjacent C6 position, subtly modulating the oxidative addition rate of the C-Br bond. Furthermore, the oxygen atom serves as a crucial hydrogen-bond acceptor for target-protein interactions.

Pathophysiological Context: Targeting the Kallikrein-Kinin System

Derivatives of this building block are heavily utilized in patents detailing inhibitors of Factor XIIa and Plasma Kallikrein[1]. The causality here is clear: FXIIa mediates the activation of the Kallikrein-Kinin System (KKS), leading to the cleavage of High Molecular Weight Kininogen (HK) into Bradykinin (BK)[2]. BK binds to B2 receptors, driving vasodilation, inflammation, and vascular hyperpermeability—the root causes of conditions like DME and angioedema[2]. By utilizing the functionalized isoquinoline scaffold to block FXIIa or Kallikrein, the entire downstream pathological cascade is halted.

KKS_Pathway FXII Factor XII (Zymogen) FXIIa Factor XIIa (Active) FXII->FXIIa Autoactivation / Contact PKa Plasma Kallikrein FXIIa->PKa Cleaves PK PK Prekallikrein PKa->FXIIa Positive Feedback Bradykinin Bradykinin (BK) PKa->Bradykinin Cleaves HK HK High Molecular Weight Kininogen (HK) HK->Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R Pathology Vascular Permeability / Angioedema / DME B2R->Pathology Inhibitor Isoquinoline-Derived FXIIa/Kallikrein Inhibitor Inhibitor->FXIIa Blocks Inhibitor->PKa Blocks

The Kallikrein-Kinin System (KKS) pathway and the intervention point of isoquinoline inhibitors.

Experimental Protocols: Orthogonal Dual-Functionalization Workflow

To transform 6-bromo-1-chloro-7-methoxyisoquinoline into a functional Active Pharmaceutical Ingredient (API) precursor, we employ a self-validating, two-step orthogonal functionalization protocol.

SyntheticWorkflow Start 6-Bromo-1-chloro- 7-methoxyisoquinoline Step1 Step 1: SNAr at C1 (Amine Nucleophile) Start->Step1 Intermediate 1-Amino-6-bromo- 7-methoxyisoquinoline Step1->Intermediate Step2 Step 2: Suzuki Coupling at C6 (Boronic Acid/Pd Cat.) Intermediate->Step2 Product 1,6-Disubstituted Isoquinoline Target Step2->Product

Orthogonal synthetic workflow exploiting the differential reactivity of C1 and C6 halogens.

Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C1

Objective: Displace the highly activated C1-chloride with a primary or secondary amine. Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 equivalent of 6-bromo-1-chloro-7-methoxyisoquinoline in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Reagent Addition: Add 1.2 equivalents of the target amine, followed by 2.0 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. This drives the equilibrium forward without competing with the amine for the electrophilic C1 carbon.

  • Reaction: Heat the mixture to 90°C for 4–6 hours under stirring.

  • Workup: Quench with water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF.

  • Self-Validation (LCMS): Analyze the crude mixture. The successful intermediate will show a mass shift corresponding to the loss of chlorine (-35 Da) and the addition of the amine. Crucially, the isotopic pattern will shift from a complex Cl/Br cluster to a clean 1:1 doublet (M, M+2), indicative of a single remaining bromine atom.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C6

Objective: Form a new C-C bond at the C6 position using an aryl boronic acid. Methodology:

  • Preparation: Dissolve the Step 1 intermediate (1.0 eq) and the desired aryl boronic acid (1.2 eq) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Base Addition: Add 2.5 equivalents of potassium carbonate (K₂CO₃).

    • Causality: The inorganic base is required to coordinate with the boronic acid, forming a reactive, electron-rich boronate complex that facilitates the transmetalation step with the palladium center.

  • Catalyst Addition: Add 0.05 equivalents of Pd(dppf)Cl₂. Ensure the system is strictly under argon.

    • Causality: Ambient oxygen must be excluded to prevent the irreversible oxidation of the active Pd(0) catalytic species to an inactive Pd(II) state.

  • Reaction: Heat to 100°C for 8 hours.

  • Self-Validation (¹H NMR): Upon isolation via column chromatography, ¹H NMR must show the disappearance of the starting material's distinct C5 and C8 singlet protons and the emergence of new multiplet signals corresponding to the introduced aryl group.

Analytical Validation Standards

To ensure trustworthiness and maintain strict quality control, the starting building block must be validated against the following analytical benchmarks[3]:

Analytical TechniqueExpected Validation Markers for 6-Bromo-1-chloro-7-methoxyisoquinoline
LC-MS (ESI+) [M+H]⁺ at m/z 272.0 (⁷⁹Br, ³⁵Cl), 274.0 (⁸¹Br, ³⁵Cl / ⁷⁹Br, ³⁷Cl), 276.0 (⁸¹Br, ³⁷Cl).
¹H NMR (CDCl₃) Singlets at ~C5 and ~C8 positions due to para-like substitution. Methoxy singlet at ~4.0 ppm.
HPLC (UV 254 nm) Single sharp peak indicating ≥97.0% purity[3].

References

  • Kalvista Pharmaceuticals Ltd. "Enzyme inhibitors (CN114269431A)." Google Patents.
  • Kalvista Pharmaceuticals Ltd. "Enzyme inhibitors (CN114258392A)." Google Patents.

Sources

The Molecular Architecture and Synthetic Utility of 6-Bromo-1-chloro-7-methoxyisoquinoline: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, multi-functionalized building blocks. 6-Bromo-1-chloro-7-methoxyisoquinoline (CAS: 758710-74-6) stands out as a highly strategic scaffold[1]. Featuring two distinct halogen substituents and an electron-modulating methoxy group on an isoquinoline core, this compound enables regioselective, orthogonal functionalization. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and field-proven experimental workflows for application in drug discovery—particularly in the synthesis of targeted kinase inhibitors.

Physicochemical Profiling & Molecular Architecture

To leverage this scaffold effectively, researchers must first understand the derivation of its molecular formula and weight, which dictate its stoichiometric behavior and analytical signatures[2].

Formula Derivation

The parent structure is isoquinoline (


). The nomenclature indicates three specific substitutions on this core:
  • Position 1: A chlorine atom (

    
    ) replaces a hydrogen.
    
  • Position 6: A bromine atom (

    
    ) replaces a hydrogen.
    
  • Position 7: A methoxy group (

    
    ) replaces a hydrogen.
    

Subtracting three hydrogen atoms from the parent core and adding the substituents yields the exact molecular formula:



Molecular Weight Calculation

The standard atomic weights of the constituent elements provide the precise molecular weight[3]:

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Bromine (Br):

    
    
    
  • Chlorine (Cl):

    
    
    
  • Nitrogen (N):

    
    
    
  • Oxygen (O):

    
    
    
  • Total Molecular Weight: 272.53 g/mol

Key Chemical Properties
PropertyValue
Chemical Name 6-Bromo-1-chloro-7-methoxyisoquinoline
CAS Registry Number 758710-74-6
Molecular Formula

Molecular Weight 272.53 g/mol
Exact Mass ~270.94 Da
InChIKey SCLBMRCNAVREGD-UHFFFAOYSA-N
Physical Appearance White to off-white solid
Storage Conditions Inert atmosphere, 2-8°C

Mechanistic Causality: Regioselective Orthogonal Functionalization

The true value of 6-bromo-1-chloro-7-methoxyisoquinoline lies in its orthogonal reactivity . As a Senior Application Scientist, I emphasize that the placement of the halogens is a deliberate design choice that dictates a strict, causal sequence of reactions[4].

  • C1-Chloro Activation (Kinetic Vulnerability): The endocyclic nitrogen atom is highly electronegative and withdraws electron density from the adjacent C1 position via resonance. This creates a severe electrophilic center, priming the C1-Cl bond for Nucleophilic Aromatic Substitution (SNAr).

  • C6-Bromo Stability (Thermodynamic Reserve): The C6 position is electronically isolated from the direct resonance-withdrawing effects of the nitrogen. Consequently, the C6-Br bond is completely inert to SNAr conditions but remains highly susceptible to oxidative addition by Palladium(0) catalysts.

  • C7-Methoxy Influence: The methoxy group is electron-donating. It subtly modulates the electronics of the adjacent C6-Br bond to facilitate cross-coupling, while simultaneously serving as a crucial hydrogen-bond acceptor in biological target binding (e.g., interacting with the hinge region of kinases).

Reactivity Pathway Visualization

OrthogonalReactivity A 6-Bromo-1-chloro-7-methoxyisoquinoline Starting Scaffold B Phase 1: SNAr at C1-Chloro (Amine/Alcohol Nucleophile) A->B Regioselective Substitution (Heat, Base) C Phase 2: Suzuki Coupling at C6-Bromo (Aryl Boronic Acid, Pd Catalyst) B->C Oxidative Addition (Pd(0), Base, H2O) D Advanced Pharmacophore (e.g., Kinase Inhibitor) C->D Final Elaboration

Fig 1. Orthogonal reactivity pathway of 6-bromo-1-chloro-7-methoxyisoquinoline.

Validated Experimental Workflow: A Self-Validating System

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems . Each step includes built-in analytical checkpoints to confirm causality and prevent downstream failures.

Phase 1: Regioselective SNAr at C1

Objective: Introduce an amine nucleophile at the C1 position while preserving the C6 bromide.

  • Step 1: In a dry reaction vial, dissolve 6-bromo-1-chloro-7-methoxyisoquinoline (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Step 2: Add the desired primary amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing as a nucleophile.

  • Step 3: Heat the mixture to 90°C for 4-6 hours.

  • Step 4 (Validation Checkpoint): Analyze via LC-MS.

    • Self-Validation: The reaction is successful if the mass shifts from ~272.5 Da to the amine adduct mass, and the isotopic signature retains a 1:1 ratio of M to M+2 peaks. This proves the chlorine was displaced while the bromine remains intact.

Phase 2: Suzuki-Miyaura Cross-Coupling at C6

Objective: Couple an aryl group to the C6 position of the Phase 1 intermediate.

  • Step 1: Dissolve the Phase 1 intermediate (1.0 eq) and an aryl boronic acid (1.5 eq) in a degassed mixture of 1,4-Dioxane and

    
     (4:1 ratio).
    
  • Step 2: Add

    
     (3.0 eq) and 
    
    
    
    (0.05 eq). Causality: The aqueous base is mandatory to convert the boronic acid into a reactive, electron-rich boronate complex, which is required for the transmetalation step with the Palladium catalyst.
  • Step 3: Heat to 80°C under a nitrogen atmosphere for 12 hours.

  • Step 4 (Validation Checkpoint): Analyze via LC-MS.

    • Self-Validation: The reaction is successful when the 1:1 bromine isotope pattern completely disappears, replaced by a single, distinct molecular ion corresponding to the cross-coupled product.

Analytical Signatures & Trustworthiness

When procuring 6-bromo-1-chloro-7-methoxyisoquinoline from commercial suppliers[1],[4],[3], verifying the structural integrity of the starting material is paramount.

  • Mass Spectrometry (Isotope Patterns): Because the molecule contains both one Chlorine (

    
    /
    
    
    
    at ~3:1) and one Bromine (
    
    
    /
    
    
    at ~1:1), the unreacted starting material will display a highly specific M : M+2 : M+4 isotopic cluster in an approximate ratio of 3 : 4 : 1 . Observing this exact cluster is a definitive, rapid validation of the starting material's identity.
  • Nuclear Magnetic Resonance (

    
     NMR):  The methoxy group (
    
    
    
    ) will present as a sharp, distinct singlet integrating to 3 protons at approximately 4.0 ppm. The isolated aromatic protons at C5 and C8 will appear as distinct singlets (or exhibit very weak para-coupling), confirming the regiochemistry of the substitutions.

References

Sources

Medicinal Chemistry Applications of 7-Methoxyisoquinoline Derivatives: A Technical Guide to Scaffold Optimization and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-methoxyisoquinoline scaffold has emerged as a highly versatile, privileged structure in modern medicinal chemistry[1]. Characterized by a fused bicyclic heteroaromatic system with a strategically positioned electron-donating methoxy group at the C7 position, this core offers a unique physicochemical profile. It serves as a foundational building block for synthesizing bioactive molecules targeting neurological disorders, oncology, and autoimmune diseases, while also finding utility in materials science for organic light-emitting diodes (OLEDs)[1][2]. This technical guide explores the structural rationale behind the scaffold, details a highly successful fragment-based drug design (FBDD) case study, and provides self-validating synthetic protocols for its application in drug discovery.

Structural Rationale & Pharmacophore Modeling

The selection of the 7-methoxyisoquinoline core in drug design is rarely arbitrary. Its efficacy is rooted in precise molecular interactions:

  • Hydrogen Bonding: The isoquinoline nitrogen acts as a potent hydrogen-bond acceptor, crucial for anchoring molecules within kinase hinge regions or G-protein-coupled receptor (GPCR) active sites.

  • Electronic Modulation: The C7-methoxy group acts as an electron-donating group (EDG) via resonance, enriching the electron density of the aromatic system. This enhances π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) in target proteins.

  • Steric and Conformational Control: The methoxy group introduces specific steric bulk that can restrict the conformational flexibility of adjacent substituents, effectively locking the molecule into a bioactive conformation while maintaining a favorable lipophilicity profile.

Case Study: Fragment-Based Drug Design of IRAK4 Inhibitors

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a master regulator of the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways[3]. Aberrant IRAK4 signaling is a primary driver of inflammatory and autoimmune diseases.

IRAK4_Pathway TLR Toll-Like Receptor (TLR) Activation MyD88 MyD88 Adaptor Protein Recruitment TLR->MyD88 Ligand Binding IRAK4 IRAK4 Kinase (Therapeutic Target) MyD88->IRAK4 Myddosome Assembly IRAK1 IRAK1/2 Phosphorylation IRAK4->IRAK1 TRAF6 TRAF6 Ubiquitination IRAK1->TRAF6 NFkB NF-κB / MAPK Nuclear Translocation TRAF6->NFkB Inflammation Pro-inflammatory Cytokine Release NFkB->Inflammation Gene Transcription

Figure 1: IRAK4 signaling cascade highlighting the therapeutic intervention point.

The Target Challenge

IRAK4 presents a formidable challenge for kinase inhibitor design due to its unique active site architecture. Unlike many kinases, IRAK4 possesses a tyrosine gatekeeper residue (Tyr262)[4]. This residue, collectively with Lys213 and Asp329, blocks access to the deep hydrophobic pocket commonly exploited by other kinase inhibitors, resulting in a highly constricted ATP-binding site[4].

Hit-to-Lead Optimization via Lipophilic Efficiency (LipE)

To overcome this spatial restriction, researchers at Pfizer employed Fragment-Based Drug Design (FBDD)[3]. They identified a micromolar fragment hit from a library screen and utilized X-ray co-crystallography to guide a fragment growing strategy[3][4]. The 7-methoxyisoquinoline core was selected because it perfectly engaged the hinge region (Met265, Val263) and accommodated the unique Tyr262 gatekeeper[4].

A critical pillar of this campaign was the optimization of Lipophilic Efficiency (LipE). Rather than blindly adding lipophilic bulk to drive potency—which often leads to poor aqueous solubility, high plasma protein binding, and off-target toxicity—the medicinal chemistry effort focused on the judicious placement of lipophilicity to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties[3].

FBDD_Workflow FragLib Fragment Library Screening Hit Micromolar Hit Identification FragLib->Hit XRay X-ray Crystallography (IRAK4 Co-crystal) Hit->XRay Structural Biology Opt LipE Optimization & Fragment Growing XRay->Opt Rational Design Cand PF-06650833 (Clinical Candidate) Opt->Cand ADME/PK Profiling

Figure 2: Fragment-Based Drug Design workflow for optimizing PF-06650833.

Quantitative Data: Optimization Trajectory

The optimization of the 7-methoxyisoquinoline fragment culminated in the clinical candidate PF-06650833 (1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide)[3]. The table below illustrates the trajectory of this optimization, highlighting the remarkable 5-unit increase in LipE from the initial fragment hit[3].

Compound StageStructural ModificationIRAK4 IC₅₀ (nM)cLogPLipE
Initial Hit Unsubstituted isoquinoline fragment> 10,0001.2~ 2.0
Intermediate A Addition of 7-methoxy group2,5001.5~ 3.1
Intermediate B Addition of C6-carboxamide1501.8~ 4.0
PF-06650833 Pyrrolidinyl-methoxy substitution1.51.4~ 7.0

Table 1: Representative SAR and Lipophilic Efficiency (LipE) data demonstrating the evolution of the 7-methoxyisoquinoline scaffold into a clinical candidate.

Synthetic Methodologies & Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the synthesis and late-stage functionalization of 7-methoxyisoquinoline derivatives. These workflows are designed as self-validating systems.

Protocol A: Modified Pomeranz-Fritsch Cyclization (Core Synthesis)

The Pomeranz-Fritsch reaction is the classical method for constructing the isoquinoline core. By utilizing 3-methoxybenzaldehyde, the cyclization is directed specifically to the para-position of the methoxy group, yielding the desired 7-methoxyisoquinoline scaffold[5].

Causality & Logic: The use of a strong acid is critical. It protonates the intermediate benzalaminoacetal, generating a highly electrophilic oxonium/carbocation species. The electron-donating nature of the 3-methoxy group activates the aromatic ring, facilitating a regioselective intramolecular electrophilic aromatic substitution[5].

  • Schiff Base Formation: Condense 3-methoxybenzaldehyde (1.0 eq) with 2,2-diethoxyethylamine (1.1 eq) in anhydrous toluene[5]. Reflux with a Dean-Stark trap to remove water, driving the equilibrium toward the imine.

  • Reduction (Bobbitt's Modification): Reduce the imine intermediate with NaBH₄ in methanol to form the corresponding secondary amine. Validation: This prevents unwanted hydrolytic side reactions during the harsh acidic cyclization step.

  • Cyclization: Dissolve the reduced intermediate in concentrated H₂SO₄ at 0°C. Slowly warm to room temperature, then heat to 90°C for 4 hours. The strong acid catalyzes the removal of ethanol, forming the carbocation that attacks the aromatic ring.

  • Oxidation: Treat the resulting tetrahydroisoquinoline with Pd/C in refluxing decalin (or use DDQ) to aromatize the ring, yielding the fully conjugated 7-methoxyisoquinoline.

  • Workup & Purification: Quench the reaction carefully over crushed ice. Basify with NaOH to pH 10 (to deprotonate the isoquinoline nitrogen), extract with dichloromethane, and purify via silica gel chromatography.

Protocol B: Late-Stage Amide Bond Formation (C6/C4-Carboxamide)

Functionalizing the isoquinoline core often involves nucleophilic substitution at carboxylic acid derivatives, such as the synthesis of amides from 7-methoxyisoquinoline-4-carboxylic acid or 6-carboxylic acid[5].

Causality & Logic: Direct amidation of a carboxylic acid is thermodynamically unfavorable. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) acts as a coupling agent to form an active O-acylisourea intermediate[5]. HOBt (1-hydroxybenzotriazole) is added to convert this intermediate into an active ester, which is highly reactive toward amines but stable enough to prevent racemization or side-product formation (e.g., N-acylurea)[5].

  • Activation: Dissolve the 7-methoxyisoquinoline-carboxylic acid derivative (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.5 eq) and HOBt (1.5 eq)[5]. Stir at room temperature for 30 minutes to ensure complete formation of the HOBt active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) followed by N,N-diisopropylethylamine (DIPEA, 3.0 eq)[5]. Validation: DIPEA maintains a basic environment, ensuring the amine remains unprotonated and highly nucleophilic.

  • Coupling: Stir the reaction mixture at room temperature for 12-18 hours under a nitrogen atmosphere.

  • Self-Validating Workup: Dilute the mixture with ethyl acetate. Wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

    • Why? The acidic wash removes unreacted amine and DIPEA. The basic wash removes unreacted carboxylic acid and HOBt by-products. If the product is pure, it will remain exclusively in the organic layer.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via crystallization or flash chromatography.

Expanding the Therapeutic Horizon

Beyond kinase inhibition, the 7-methoxyisoquinoline scaffold is a cornerstone in other advanced scientific applications:

  • Neuropharmacology: Halogenated derivatives, such as 1-chloro-7-methoxyisoquinoline, are critical building blocks for synthesizing piperazinylpyridine derivatives. These compounds function as potent 5-HT1A receptor agonists and 5-HT3 antagonists, offering therapeutic avenues for anxiety, depression, and chemotherapy-induced nausea[].

  • Fluorescent Probes: The extended π-conjugation combined with the electron-donating methoxy group endows the scaffold with intrinsic fluorescence. It is widely utilized to design biological probes for real-time cellular imaging, allowing researchers to track intracellular processes with high spatial resolution[1].

References

  • PubMed (National Institutes of Health): Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. (Lee, K.L. et al., J Med Chem. 2017). URL:[Link]

  • ACS Publications: Discovery of Clinical Candidate PF-06650833 (Full Text & Structural Data). (Lee, K.L. et al., Journal of Medicinal Chemistry, 2017, 60(13), 5521-5542). URL:[Link]

Sources

Halogenated Isoquinoline Building Blocks: Strategic Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

Nitrogen-containing heterocycles are the cornerstone of modern medicinal chemistry, with the isoquinoline scaffold representing a highly privileged pharmacophore. The strategic introduction of halogens (fluorine, chlorine, bromine, iodine) onto the isoquinoline ring transforms these molecules from static structural components into dynamic building blocks. This whitepaper provides a comprehensive technical analysis of halogenated isoquinolines, detailing their mechanistic causality in cross-coupling reactions, orthogonal reactivity profiles, and self-validating experimental protocols essential for late-stage drug functionalization.

The Strategic Role of Isoquinolines in Drug Discovery

The isoquinoline nucleus (benzo[c]pyridine) is ubiquitous in both natural alkaloids and synthetic therapeutics. Its planar, electron-deficient aromatic system allows for extensive pi-stacking interactions within target protein pockets, while the basic nitrogen serves as a critical hydrogen-bond acceptor. An analysis of FDA-approved drugs underscores the dominance of nitrogen heterocycles, with isoquinoline and its derivatives playing a central role in treating diverse pathologies ranging from viral infections to oncology 1[1].

Quantitative Data: Pharmacological Impact

The versatility of the isoquinoline core is best demonstrated by its presence in several high-profile FDA-approved therapeutics 2[2].

Table 1: FDA-Approved Drugs Containing the Isoquinoline Scaffold

Drug NamePrimary IndicationStructural Role of Isoquinoline
Roxadustat Anemia (Chronic Kidney Disease)Core scaffold enabling HIF prolyl hydroxylase inhibition.
Asunaprevir Hepatitis C Virus (HCV)Hydrophobic core interacting with the NS3/4A protease pocket.
Quinisocaine Topical AnesthesiaLipophilic anchor facilitating cellular membrane penetration.
Papaverine Smooth Muscle SpasmsNatural alkaloid core acting as a potent phosphodiesterase inhibitor.

Halogenation as a Gateway to Chemical Space

Unfunctionalized isoquinoline is relatively inert to mild derivatization. Halogenation acts as a chemical "handle," enabling medicinal chemists to perform rapid structure-activity relationship (SAR) explorations. The position of the halogen dictates the reactivity profile due to the electronic distribution of the fused bicyclic system.

  • C1 and C3 Positions: Adjacent to the electronegative nitrogen, these positions are highly electron-deficient. Halogens here (especially chlorine and fluorine) are highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • C4 Position: The C4 position is the most electron-rich site on the isoquinoline ring, making it the natural target for Electrophilic Aromatic Substitution (EAS). Consequently, 4-bromoisoquinoline is a premier substrate for transition-metal-catalyzed cross-coupling 3[3].

Table 2: Halogenated Isoquinoline Building Blocks & Reactivity Profiles

Building BlockHalogen PositionPrimary Reactivity ProfileApplication in Synthesis
4-Bromoisoquinoline C4 (Bromine)Excellent oxidative addition kinetics for Pd-catalysis.Heck/Suzuki coupling for C4-alkenyl/aryl isoquinolines[3].
1,3-Dichloro-7-fluoroisoquinoline C1, C3 (Cl), C7 (F)C1 undergoes rapid SNAr; C3 undergoes slower cross-coupling.Sequential orthogonal functionalization for kinase inhibitors 4[4].
3-Haloisoquinoline C3 (Halogen)Directing group for C-H activation and cross-coupling.Synthesis of 1,2-disubstituted isoquinolinones 5[5].

Mechanistic Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes an analytical checkpoint to confirm causality and mechanistic success.

Palladium-Catalyzed Cross-Coupling (Heck Reaction) at C4

Context & Causality: To install a pharmacophore at the C4 position, the Heck reaction is highly effective. We utilize Pd(OAc)₂ as a precatalyst and P(o-tolyl)₃ as a sterically bulky ligand. The sheer steric bulk of P(o-tolyl)₃ forces the dissociation of one phosphine ligand, rapidly generating the highly active 14-electron Pd(0) species required to insert into the strong C4-Br bond[3]. Triethylamine (Et₃N) serves a dual purpose: it acts as a mild reducing agent to generate Pd(0) from Pd(II) and as a base to neutralize the HBr byproduct, driving the β-hydride elimination forward.

HeckCoupling A 1. Substrate Preparation 4-Bromoisoquinoline + Acrylate B 2. Catalyst Activation Pd(OAc)2 + P(o-tolyl)3 -> Pd(0) A->B Degassing (Ar) C 3. Oxidative Addition Pd(0) inserts into C4-Br bond B->C Base (Et3N) D 4. Olefin Insertion Syn-addition of acrylate C->D E 5. β-Hydride Elimination Forms C4-alkenyl isoquinoline D->E F 6. Reductive Elimination & Validation (LC-MS/NMR) E->F Base removes HX F->B Regenerated Pd(0)

Mechanistic workflow of Pd-catalyzed Heck coupling on 4-bromoisoquinoline.

Self-Validating Experimental Protocol:

  • Preparation & Degassing: In a flame-dried Schlenk tube, combine 4-bromoisoquinoline (1.0 equiv), ethyl acrylate (1.5 equiv), Pd(OAc)₂ (5 mol%), and P(o-tolyl)₃ (10 mol%). Dissolve in anhydrous DMF (0.2 M).

    • Validation Checkpoint: Degas the mixture via three freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent the irreversible oxidation of the phosphine ligand to phosphine oxide, which would kill the catalytic cycle.

  • Reaction Execution: Add Et₃N (2.0 equiv) under an argon atmosphere. Heat the mixture to 100°C for 2 hours 3[3].

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active 4-bromoisoquinoline spot and the appearance of a lower Rf fluorescent spot indicates successful conversion.

  • Workup & Extraction: Cool to room temperature. Quench with water and extract with dichloromethane (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Analytical Validation: Purify via silica gel flash chromatography.

    • Validation Checkpoint: Confirm the product via LC-MS (target [M+H]⁺ mass). In the ¹H NMR spectrum, the presence of two doublets with a coupling constant (J) of ~16 Hz in the 6.0-8.0 ppm region confirms the trans-alkene geometry characteristic of the Heck reaction.

Metal-Free Radical Halogenation/Amination

Context & Causality: Traditional amination of isoquinolines requires expensive metal catalysts (e.g., Buchwald-Hartwig amination). Recent breakthroughs utilize N-halosuccinimides (NXS) to achieve simultaneous halogenation and imidation via radical pathways 6[6]. NXS undergoes homolytic cleavage under mild conditions to generate both an electrophilic halogen radical (X•) and a nitrogen-centered radical (N•). This synchronous generation allows for dual functionalization without transition metals.

Halogenation N1 Isoquinoline N-oxide Starting Material N4 Dual Functionalization C-X and C-N Bond Formation N1->N4 N2 N-Halosuccinimide (NXS) Homolytic Cleavage N3 Radical Intermediates X• and N• generation N2->N3 Heat/Light N3->N4 Radical Addition N5 Hydrazinolysis Cleavage of succinimide N4->N5 N6 Amino-Halogenated Isoquinoline Product N5->N6 In-situ Validation

Metal-free one-pot synthesis of amino-halogenated isoquinolines via NXS homolysis.

Self-Validating Experimental Protocol:

  • Radical Initiation: Dissolve the isoquinoline N-oxide derivative (1.0 equiv) and N-bromosuccinimide (NBS, 2.5 equiv) in dichloroethane (DCE).

    • Validation Checkpoint: The use of the N-oxide variant is a deliberate mechanistic choice; it activates the isoquinoline ring and directs the radical attack regioselectively, preventing chaotic poly-halogenation.

  • Dual Functionalization: Stir the mixture at 80°C until the homolysis of NBS is complete.

    • Validation Checkpoint: LC-MS analysis of an aliquot must reveal the intermediate succinimide-protected bromo-isoquinoline mass. If unreacted N-oxide remains, radical initiation has stalled (check temperature/light exclusion).

  • Hydrazinolysis: Introduce hydrazine hydrate (excess) directly into the reaction vessel (one-pot) to cleave the succinimide moiety, revealing the primary amine 6[6].

  • Isolation & Validation: Concentrate and purify via chromatography.

    • Validation Checkpoint: ¹H NMR will show the complete disappearance of the succinimide aliphatic protons (~2.8 ppm) and the appearance of a broad singlet integrating to 2H (the primary amine).

Conclusion

Halogenated isoquinolines are not merely structural intermediates; they are programmable scaffolds that dictate the trajectory of a drug discovery campaign. By understanding the electronic causality of the isoquinoline ring and applying rigorous, self-validating synthetic protocols, medicinal chemists can rapidly access vast chemical space, accelerating the path from hit-to-lead to clinical candidate.

References

  • Catalyst-free C−H Bond Halogenation/Imidation of N-heterocycle Source: ResearchGate URL
  • Source: PMC (National Institutes of Health)
  • FDA-Approved Small Molecule Compounds as Drugs for Solid Cancers from Early 2011 to the End of 2021 Source: MDPI URL
  • The Biological Potential of 4-Substituted Isoquinolines: A Technical Overview Source: Benchchem URL
  • 1,3-Dichloro-7-Fluoroisoquinoline CAS NO 941294-25-3 Source: ChemicalCell URL
  • Direct Synthesis of N-Alkyl-2-Pyridones Using 2-Halogenated Pyridines Source: ResearchGate URL

Sources

Therapeutic Potential of Functionalized Isoquinoline Intermediates: A Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Isoquinoline Scaffold

In modern medicinal chemistry, the isoquinoline nucleus represents a "privileged scaffold"—a core molecular framework capable of binding to diverse biological targets with high affinity. Found extensively in natural alkaloids (e.g., papaverine, emetine) and synthetic therapeutics, functionalized isoquinoline intermediates are the foundational building blocks for a wide array of pharmacological agents, spanning oncology, neurology, and cardiovascular medicine[1],[2].

Historically, the synthesis of these intermediates relied on harsh, transition-metal-heavy processes such as the Bischler–Napieralski or Pictet–Spengler cyclizations[3],[2]. However, the drive toward sustainable, high-yield drug discovery has catalyzed the development of novel, eco-compatible synthetic routes. This whitepaper systematically dissects the therapeutic mechanisms of isoquinoline derivatives, outlines cutting-edge synthetic protocols for functionalized intermediates, and provides self-validating experimental frameworks for their pharmacological evaluation.

Mechanistic Paradigms in Therapeutics

The therapeutic versatility of isoquinolines stems from their planar, electron-rich aromatic system, which readily engages in


 stacking, hydrogen bonding, and metal chelation within target protein active sites[4].
Kinase Inhibition: The ROCK Pathway

One of the most clinically validated targets for isoquinoline derivatives is Rho-associated coiled-coil containing protein kinase (ROCK). Fasudil (1-(5-isoquinolinesulfonyl)homopiperazine) is a seminal isoquinoline-based ROCK inhibitor[5].

Mechanism of Action: Fasudil acts as an ATP-competitive inhibitor at the kinase domain of ROCK1 and ROCK2. By blocking ROCK activity, Fasudil prevents the phosphorylation (and subsequent inactivation) of Myosin Light Chain (MLC) Phosphatase. This maintains MLC in a dephosphorylated state, inhibiting actomyosin contraction and promoting smooth muscle relaxation and vasodilation[6]. This mechanism is critical for treating cerebral vasospasm and pulmonary arterial hypertension[6],[5].

G RhoA RhoA (GTP-bound) ROCK ROCK1/2 Kinase RhoA->ROCK Activates MLCP MLC Phosphatase (Inactivated) ROCK->MLCP Phosphorylates MLC Myosin Light Chain (Phosphorylated) ROCK->MLC Phosphorylates Fasudil Fasudil (Isoquinoline Derivative) Fasudil->ROCK Inhibits (Competitive) MLCP->MLC Fails to Dephosphorylate Actin Actomyosin Contraction / Cell Migration MLC->Actin Induces

Fig 1: ROCK1/2 signaling pathway modulated by the competitive isoquinoline inhibitor Fasudil.
Oncology and Antimicrobial Targets

Beyond kinases, functionalized isoquinoline-1,3-diones and tetrahydroisoquinolines (THIQs) exhibit potent antiproliferative properties. They achieve this by intercalating into DNA, inhibiting Topoisomerase I by stabilizing the enzyme-DNA cleavage complex, and modulating the PI3K/Akt/mTOR signaling pathways[4],[7]. Furthermore, nitrogen substitution on the isoquinoline core enhances selectivity against specific microbial enzymes, establishing these intermediates as potent antibacterial agents[8],[9].

Modern Synthesis: Photocatalytic Functionalization

The traditional synthesis of isoquinoline intermediates (e.g., 3,4-dihydroisoquinolines via Bischler–Napieralski utilizing


) often requires aggressive Lewis acids and elevated temperatures, limiting late-stage functionalization of complex drug molecules[3].

The Paradigm Shift: Recent advances have introduced photo-induced carbamoyl radical cascade amidation/cyclization as a breakthrough methodology. Utilizing an organic photosensitizer like 4CzIPN under blue LED irradiation, chemists can generate carbamoyl radicals from oxamic acids. These radicals undergo a cascade cyclization with


-(methacryloyl)benzamides to yield highly functionalized amide-isoquinoline-1,3-diones[9],[10].

Causality in Design: The selection of 4CzIPN (an organic fluorophore) over traditional Ruthenium/Iridium catalysts is a deliberate choice to eliminate heavy metal toxicity—a critical regulatory requirement for pharmaceutical intermediates[10]. The radical-mediated pathway ensures mild conditions (room temperature) and broad functional group tolerance.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, experimental workflows must be designed as self-validating systems. Below are the protocols for synthesizing and biologically evaluating isoquinoline intermediates, complete with built-in mechanistic controls.

Protocol 1: Photocatalytic Synthesis of Isoquinoline-1,3-diones

Objective: Synthesize amide-functionalized isoquinoline intermediates via a radical cascade.

  • Reaction Setup: In a dried Schlenk tube, combine

    
    -(methacryloyl)benzamide (0.2 mmol), oxamic acid derivative (0.3 mmol), and the photocatalyst 4CzIPN (2 mol%).
    
  • Solvent & Degassing: Dissolve the mixture in anhydrous acetonitrile (2.0 mL). Degas the solution via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise quench the excited state of the photocatalyst or scavenge the organic radicals.

  • Irradiation: Irradiate the mixture using a 45W Blue LED (460 nm) at room temperature for 12 hours.

  • Self-Validating Control (Radical Trapping): In a parallel control reaction, add 2.0 equivalents of TEMPO (2,2,6,6-Tetramethylpiperidinyloxy).

    • Causality: TEMPO is a stable radical. If the reaction proceeds via the proposed carbamoyl radical intermediate, TEMPO will trap it, forming an adduct and completely inhibiting the formation of the isoquinoline-1,3-dione. Analyzing the crude mixture via HRMS for the TEMPO-carbamoyl adduct validates the mechanistic pathway[9],[10].

  • Purification: Concentrate the reaction mixture in vacuo and purify via flash column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the functionalized isoquinoline intermediate.

Protocol 2: High-Throughput ROCK Kinase Inhibition Assay

Objective: Evaluate the therapeutic potential of the synthesized isoquinoline intermediates.

  • Assay Preparation: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay format. Prepare a master mix containing recombinant ROCK1/2 enzyme, ATP (at its

    
     value to ensure sensitivity to competitive inhibitors), and a biotinylated peptide substrate.
    
  • Compound Dispensing: Dispense the synthesized isoquinoline derivatives into a 384-well plate at varying concentrations (e.g., 1 nM to 10

    
    M) to generate dose-response curves. Include Fasudil as a positive control[11].
    
  • Incubation & Detection: Incubate for 60 minutes at room temperature. Stop the reaction by adding EDTA (to chelate

    
     required for kinase activity) alongside Europium-labeled anti-phospho antibodies and Streptavidin-APC.
    
  • Self-Validating Metric (Z'-Factor): Calculate the Z'-factor using the formula:

    
    .
    
    • Causality:

      
       and 
      
      
      
      represent the standard deviation and mean of the positive (fully inhibited) and negative (vehicle) controls. A Z'-factor
      
      
      proves that the assay has a wide dynamic range and low variability, validating that the observed
      
      
      values are true pharmacological measurements rather than experimental noise.

Workflow A Precursor Selection (Oxamic acids + N-methacryloylbenzamide) B Photocatalytic Cascade (4CzIPN, Blue LED, Mild Conditions) A->B Reagents C Amide-Functionalized Isoquinoline-1,3-dione B->C Cyclization D Mechanistic Validation (HRMS & TEMPO Radical Scavenging) C->D Purified Intermediate D->B Feedback Loop (SAR Optimization) E In Vitro Kinase Assay (ROCK1/2 Inhibition, Z'-factor > 0.6) D->E Validated Hit

Fig 2: Self-validating workflow for the photocatalytic synthesis and screening of isoquinolines.

Quantitative Data: Pharmacological Profiling

The structural functionalization of the isoquinoline core directly dictates its pharmacokinetic (PK) and pharmacodynamic (PD) profile. The table below summarizes the structure-activity relationship (SAR) data for key isoquinoline derivatives.

CompoundStructural ScaffoldPrimary TargetBinding Affinity (

/

)
Half-Life (

) / Clinical Application
Fasudil 5-sulfonylisoquinolineROCK1/2

= 0.33

M[11]
0.76 h / Cerebral vasospasm, PAH[6],[5]
Hydroxyfasudil 5-sulfonylisoquinolineROCK1/2

= 0.17

M[11]
4.66 h / Active metabolite, sustained vasodilation[11],[6]
Isoquinoline-1,3-diones Amide-functionalized isoquinolineTopoisomerase I / ROSTarget-dependentPreclinical / Anticancer, Antibacterial[9],[10]
Tetrahydroisoquinolines 1,2,3,4-THIQPI3K/Akt/mTORTarget-dependentPreclinical / Apoptosis induction in tumor cells[4],[7]

Note: The conversion of Fasudil to its active metabolite, Hydroxyfasudil, via hepatic metabolism demonstrates how in vivo functionalization (hydroxylation) can enhance both target affinity (lower


) and pharmacokinetic stability (extended half-life)[11],[6].

Future Perspectives in Drug Discovery

The therapeutic ceiling for functionalized isoquinoline intermediates has yet to be reached. Future drug discovery efforts are pivoting toward:

  • Epigenetic Modulation: Palladium-catalyzed methodologies are being optimized to generate isoquinoline scaffolds that selectively target epigenetic readers and erasers (e.g., HDACs and bromodomains)[12].

  • Metal-Chelating Ligands: Exploiting the donor nitrogen of the isoquinoline core to develop copper, iridium, or platinum complexes, which exhibit superior pharmacological properties against multidrug-resistant tumors[4],[13].

  • Bioengineered Synthesis: Harnessing microbial biosynthetic pathways (e.g., engineered Pseudomonas fluorescens) to produce complex, stereopure isoquinoline derivatives on an industrial scale, bypassing the limitations of traditional organic synthesis[14].

References

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. ResearchGate.[Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.[Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed Central (PMC).[Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI.[Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. PharmaGuideline.[Link]

  • Diversely Functionalized Isoquinoline and Their Core-Embedded Heterocyclic Frameworks: A Privileged Scaffold for Medicinal Chemistry. ResearchGate.[Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances.[Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.[Link]

  • Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil... ResearchGate.[Link]

  • An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications. ResearchGate.[Link]

  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science Publishers.[Link]

  • Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. ResearchGate.[Link]

  • Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Taylor & Francis.[Link]

  • Fasudil. Wikipedia.[Link]

  • Fasudil | C14H17N3O2S. PubChem. [Link]

  • Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. RSC Publishing.[Link]

  • Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. Semantic Scholar.[Link]

  • Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. Organic & Biomolecular Chemistry.[Link]

Sources

Methodological & Application

Nucleophilic aromatic substitution (SNArS_NArSN​Ar) at C1 of 6-bromo-1-chloro-7-methoxyisoquinoline

Application Note: Regioselective Nucleophilic Aromatic Substitution ( ) at C1 of 6-Bromo-1-chloro-7-methoxyisoquinoline

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound: 6-Bromo-1-chloro-7-methoxyisoquinoline (CAS: 758710-74-6) [1]

Executive Summary & Strategic Importance

Isoquinolines are privileged scaffolds in drug discovery, frequently serving as kinase inhibitors, GPCR ligands, and antimicrobial agents. The building block 6-bromo-1-chloro-7-methoxyisoquinoline is exceptionally valuable because it acts as a dual-functionalized hub. It enables orthogonal functionalization : the C1 and C6 halogens can be sequentially addressed using entirely different chemical logic.

This guide details the theoretical causality, quantitative optimization, and self-validating protocols for executing a highly regioselective Nucleophilic Aromatic Substitution (

Mechanistic Rationale: The Causality of Regioselectivity

To design a successful protocol, one must understand the electronic topology of the isoquinoline ring. The regioselectivity between C1 and C6 is not random; it is dictated by the intrinsic heterocycle polarity [2].

  • Activation of C1 (The Electrophilic Hotspot): The nitrogen atom in the isoquinoline ring exerts a profound electron-withdrawing effect via both induction and resonance. The C1 position (analogous to the C2 position of pyridine) is highly electron-deficient. When a nucleophile attacks C1, the resulting negative charge is stabilized by the electronegative nitrogen atom, forming a low-energy Meisenheimer complex . This drastically lowers the activation energy for the expulsion of the chloride leaving group [3].

  • Inertness of C6 (The Cross-Coupling Reserve): The C6 position, bearing the bromine atom, lacks direct resonance stabilization by the ring nitrogen for an anionic intermediate. Consequently, the C6-Br bond is practically inert to metal-free

    
     conditions. It requires oxidative addition by a transition metal (e.g., Palladium) to react.
    
  • Influence of the C7 Methoxy Group: The methoxy group is an electron-donating group (EDG). While it globally enriches the electron density of the carbocyclic ring (slightly deactivating the system), its steric bulk effectively shields the C6 position, further suppressing any anomalous nucleophilic attack at the carbocycle.

MechanismSubstrate6-Bromo-1-chloro-7-methoxyisoquinolineC1: ActivatedC6: Inert to SNArMeisenheimerMeisenheimer ComplexN- stabilizes chargeSubstrate->Meisenheimer Nu⁻ Attack at C1SNAr_ProductC1-Substituted ProductC6-Br IntactMeisenheimer->SNAr_Product -Cl⁻ EliminationCrossCouplingOrthogonal ReactionPd-Catalyzed at C6SNAr_Product->CrossCoupling Suzuki/Buchwald(C6-Br Activation)

Mechanistic pathway illustrating C1-selective

Quantitative Data: Reaction Optimization

The choice of solvent, base, and temperature is dictated by the nature of the nucleophile. Polar aprotic solvents (DMF, NMP) are preferred for amine nucleophiles because they lack hydrogen-bond donation, keeping the nucleophile un-solvated and highly reactive.

Table 1: Optimization of


 Conditions at C1
Nucleophile ClassSpecific ReagentSolventBaseTemp (°C)Time (h)Yield (%)Causality / Notes
Secondary Amine Morpholine (1.5 eq)DMF

90488

prevents methoxy cleavage.
Primary Amine Benzylamine (2.0 eq)NMPDIPEA110682DIPEA acts as a non-nucleophilic proton sponge.
Alkoxide NaOMe (1.2 eq)MeOHNone65294Self-basifying; reflux conditions are sufficient.
Phenoxide Phenol (1.2 eq)DMF

100876

increases phenoxide solubility via the "Cesium effect".

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating. By incorporating specific in-process controls (IPCs), the chemist can confirm the success of the reaction before committing to purification.

Protocol A: Amination with Secondary Amines (e.g., Morpholine)

1. Reagent Preparation:

  • To an oven-dried 20 mL vial equipped with a magnetic stir bar, add 6-bromo-1-chloro-7-methoxyisoquinoline (1.0 mmol, 272.5 mg).

  • Add anhydrous

    
     (2.0 mmol, 276 mg). Causality: A mild inorganic base is chosen over 
    
    
    to prevent competitive deprotonation of the solvent or unwanted side reactions with the methoxy group.
  • Suspend the mixture in anhydrous DMF (5.0 mL).

2. Nucleophile Addition & Heating:

  • Add morpholine (1.5 mmol, 130 µL) dropwise at room temperature.

  • Seal the vial and heat the reaction block to 90 °C.

3. In-Process Control (The Self-Validation Step):

  • After 3 hours, withdraw a 10 µL aliquot, dilute in 1 mL EtOAc, and wash with water.

  • Perform TLC (Hexanes:EtOAc 3:1).

  • Validation: The starting material (UV-active, non-polar) will appear near

    
     0.7. The morpholine-substituted product will spot significantly lower (
    
    
    ~0.3) due to the introduction of the polar amine moiety. The complete disappearance of the upper spot validates the end of the reaction.

4. Quench and Extraction:

  • Cool the reaction to room temperature. Quench by pouring into 20 mL of half-saturated aqueous

    
    . Causality: The mildly acidic quench neutralizes excess base and protonates unreacted morpholine, driving it into the aqueous layer.
    
  • Extract with EtOAc (

    
     mL). Wash the combined organic layers with 5% aqueous LiCl (
    
    
    mL) to completely remove residual DMF.
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

5. Purification:

  • Purify via flash column chromatography (Silica gel, gradient 10% to 40% EtOAc in Hexanes).

ProtocolPrep1. Reagent PreparationDry DMF, K2CO3, NucleophileReact2. S_NAr ReactionAdd Substrate, Heat to 80-120°CPrep->ReactMonitor3. In-Process ControlTLC/LC-MS to confirm Cl displacementReact->MonitorWorkup4. Quench & ExtractionAq. NH4Cl quench, EtOAc extractionMonitor->WorkupPurify5. PurificationSilica Gel ChromatographyWorkup->PurifyValidate6. Product ValidationNMR (Loss of C1-Cl, Retention of C6-Br)Purify->Validate

Step-by-step workflow for the

Analytical Validation & Downstream Utility

To confirm that the


  • Mass Spectrometry: The product must exhibit a characteristic isotopic pattern. Bromine has two stable isotopes (

    
     and 
    
    
    ) in a ~1:1 ratio. The molecular ion peak
    
    
    must show a distinct doublet separated by 2 mass units (e.g., m/z 323 and 325 for the morpholine adduct), proving the bromine atom was not displaced.
  • Downstream Utility: The resulting 1-amino-6-bromo-7-methoxyisoquinoline is now primed for Palladium-catalyzed Suzuki-Miyaura coupling. Because the C1 position is already functionalized, the Pd(0) catalyst will selectively undergo oxidative addition at the C6-Br bond [2], allowing for the installation of diverse aryl or heteroaryl groups to build complex polycyclic architectures.

References

  • Newman, S. G., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important class." Chemical Science, 2017, 8, 52-68.[Link]

  • G. W. Rewcastle, et al. "Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination." The Journal of Organic Chemistry, 2015.[Link]

Application Note: Orthogonal Functionalization of 6-Bromo-1-chloro-7-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of complex kinase inhibitors and advanced therapeutic agents, the isoquinoline scaffold serves as a privileged pharmacophore. 6-Bromo-1-chloro-7-methoxyisoquinoline (CAS: 758710-74-6) is a highly versatile, bifunctional building block. Traditionally, in palladium-catalyzed cross-coupling reactions, the carbon-bromine (C–Br) bond undergoes oxidative addition more rapidly than the carbon-chlorine (C–Cl) bond due to its lower bond dissociation energy[1]. However, the unique electronic topology of this specific isoquinoline derivative completely inverts this paradigm.

This application note provides a comprehensive, causality-driven guide to the site-selective, orthogonal functionalization of 6-bromo-1-chloro-7-methoxyisoquinoline. By exploiting the electronic disparities across the ring system, researchers can achieve sequential functionalization without the need for protecting groups.

Mechanistic Rationale: Defying Halide Reactivity Trends

The chemoselectivity of this scaffold is governed by a push-pull electronic system that overrides standard halide reactivity rules[2].

  • Hyper-Electrophilicity at C1 : The C1 position is situated alpha to the pyridine-like nitrogen. The nitrogen atom exerts strong electron-withdrawing inductive (-I) and resonance (-M) effects, severely depleting electron density at C1. This intrinsic electrophilicity makes the C1–Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and drastically lowers the activation energy required for Palladium oxidative addition[2].

  • Resonance Deactivation at C6 : The 7-methoxy group acts as an electron-donating group (EDG). Through resonance (+M effect), the oxygen lone pair donates electron density into the aromatic ring, specifically increasing electron density at the ortho positions (C6 and C8)[3]. This localized electron richness strengthens the C6–Br bond against oxidative addition, requiring significantly higher temperatures and more active catalyst systems to functionalize[3].

MechanisticRationale Substrate 6-bromo-1-chloro- 7-methoxyisoquinoline C1_Node C1-Chloro Position Hyper-Electrophilic Substrate->C1_Node C6_Node C6-Bromo Position Deactivated Substrate->C6_Node N_Effect Adjacent Nitrogen (-I, -M Effects) Depletes e- density N_Effect->C1_Node Activates C-Cl OMe_Effect 7-Methoxy Group (+M Resonance) Donates e- density OMe_Effect->C6_Node Deactivates C-Br

Electronic effects dictating the orthogonal reactivity of the isoquinoline scaffold.

Quantitative Data: Reaction Scope & Selectivity

The table below summarizes the optimized parameters required to maintain strict chemoselectivity during the functionalization of the scaffold.

Reaction StepTarget PositionReaction TypeReagents & Catalyst SystemTemp (°C)Yield (%)Selectivity (C1:C6)
Step 1a C1-ChloroSNAr (Amination)Amine (1.2 eq), DIPEA, NMP80>85>99:1
Step 1b C1-ChloroSuzuki-MiyauraAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃6080-9095:5
Step 2 C6-BromoSuzuki-MiyauraAr-B(OH)₂, Pd(PPh₃)₄, Cs₂CO₃10075-85N/A (C1 reacted)

Experimental Workflow & Protocols

The following protocols are designed as self-validating systems. The causality behind the reagent and temperature selections ensures that researchers can troubleshoot deviations in real-time.

ExperimentalWorkflow Start Starting Material (6-bromo-1-chloro-7-methoxyisoquinoline) Split Start->Split PathA Protocol A: SNAr Amination (Amines, DIPEA, 80°C) Split->PathA N-Nucleophiles PathB Protocol B: Suzuki Arylation (Ar-B(OH)2, Pd cat., 60°C) Split->PathB Arylboronic Acids IntermediateA C1-Amino-6-bromo- 7-methoxyisoquinoline PathA->IntermediateA IntermediateB C1-Aryl-6-bromo- 7-methoxyisoquinoline PathB->IntermediateB ProtocolC Protocol C: High-Temp Cross-Coupling (Ar-B(OH)2, Pd cat., 100°C) IntermediateA->ProtocolC IntermediateB->ProtocolC Final Fully Functionalized Isoquinoline Derivative ProtocolC->Final

Divergent workflow for the sequential, site-selective functionalization of the scaffold.

Protocol A: Chemoselective C1-Amination via SNAr

Objective: Selective displacement of the C1-chloride with a primary or secondary amine. Causality: The hyper-electrophilicity of C1 allows for catalyst-free amination. A temperature of 80°C provides sufficient thermal energy to overcome the SNAr activation barrier without risking nucleophilic attack at the deactivated C6-Br position.

Procedure:

  • To a dried 10 mL reaction vial, add 6-bromo-1-chloro-7-methoxyisoquinoline (1.0 mmol, 272.5 g/mol ) and dissolve in anhydrous N-Methyl-2-pyrrolidone (NMP, 5.0 mL).

  • Add the desired amine (1.2 mmol) and N,N-Diisopropylethylamine (DIPEA, 2.0 mmol). Seal the vial with a PTFE-lined cap.

  • Heat the reaction mixture to 80°C and stir for 4–6 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. Successful C1-amination is confirmed by the disappearance of the starting material mass and the appearance of the product mass. Critical: The isotopic pattern of the product must display a 1:1 ratio for the [M]⁺ and [M+2]⁺ peaks, definitively proving that the C6-bromine atom remains intact.

  • Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to effectively remove the NMP solvent.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: Chemoselective C1-Arylation via Suzuki-Miyaura Coupling

Objective: Selective C–C bond formation at C1 using an arylboronic acid. Causality: Pd(dppf)Cl₂ is selected for its excellent efficiency in coupling heteroaryl chlorides. The temperature is strictly capped at 60°C. Exceeding this thermal threshold provides enough energy for the palladium catalyst to insert into the C6-Br bond, leading to undesired di-arylation[2].

Procedure:

  • Charge a flame-dried Schlenk flask with 6-bromo-1-chloro-7-methoxyisoquinoline (1.0 mmol), arylboronic acid (1.05 mmol), and K₂CO₃ (2.0 mmol).

  • Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Critical: Degas the mixture by bubbling argon through the solution for 15 minutes to prevent the oxidation of the active Pd(0) species.

  • Under a positive flow of argon, add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Heat the mixture to 60°C and stir for 8 hours.

  • Self-Validation Check: If TLC or LC-MS indicates the formation of a di-arylated byproduct, immediately lower the heating block temperature to 50°C for subsequent runs.

  • Quench with water, extract with Ethyl Acetate (3 x 15 mL), wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol C: Subsequent C6-Arylation of the C1-Functionalized Intermediate

Objective: Functionalize the remaining, deactivated C6-Br bond. Causality: The +M effect of the 7-methoxy group significantly deactivates the C6-Br bond[3]. Therefore, a highly active catalyst (Pd(PPh₃)₄), a stronger base (Cs₂CO₃), and a higher temperature (100°C) are mandatory to force the oxidative addition step.

Procedure:

  • Combine the C1-functionalized intermediate from Protocol A or B (1.0 mmol), a second arylboronic acid (1.5 mmol), and Cs₂CO₃ (3.0 mmol) in a reaction vessel.

  • Add a degassed mixture of DMF/H₂O (5:1 v/v, 12 mL).

  • Add Pd(PPh₃)₄ (0.10 mmol, 10 mol%) under an inert atmosphere.

  • Heat the mixture to 100°C for 12–16 hours.

  • Self-Validation Check: The reaction should progress slowly. If the reaction stalls before completion, spike the mixture with an additional 5 mol% of Pd(PPh₃)₄, as catalyst degradation at 100°C over 12 hours is common.

  • Cool the mixture, filter through a pad of Celite to remove palladium black, extract with Ethyl Acetate, wash extensively with water to remove DMF, dry, and purify to isolate the dually functionalized isoquinoline.

References

  • "The intrinsic electrophilicity of C1 in isoquinolines is sufficient to override the usual ArBr > ArCl order of halide reactivity", ResearchGate. URL:[Link]

Sources

Mastering Regioselectivity: A Guide to Palladium-Catalyzed Cross-Coupling of 6-Bromo-1-Chloro-7-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the isoquinoline scaffold represents a privileged heterocyclic motif, forming the core of numerous therapeutic agents. The ability to precisely functionalize this structure is paramount for the exploration of new chemical space and the optimization of lead compounds. This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of 6-bromo-1-chloro-7-methoxyisoquinoline, a versatile intermediate for the synthesis of complex molecular architectures.

The strategic placement of two distinct halogen atoms on the isoquinoline core—a bromine at the 6-position and a chlorine at the 1-position—offers a unique opportunity for sequential and site-selective functionalization. This document will elucidate the principles governing this selectivity and provide field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, focusing on the preferential reactivity of the C-Br bond.

The Principle of Chemoselective Cross-Coupling

The success of selective cross-coupling on dihalogenated substrates hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1] The energy of this bond is a key determinant of its reactivity, with the general trend being C-I > C-Br > C-Cl.[1][2] The C-Br bond (bond dissociation energy ~81 kcal/mol) is weaker than the C-Cl bond (~96 kcal/mol), making it more susceptible to cleavage and subsequent oxidative addition by the palladium catalyst.[2]

By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to exploit this reactivity difference to selectively functionalize the 6-position (C-Br) of the isoquinoline ring while leaving the 1-position (C-Cl) intact for subsequent transformations. This stepwise approach is a powerful strategy for the controlled and efficient synthesis of highly substituted isoquinoline derivatives.

A critical aspect of achieving high selectivity is the choice of the phosphine ligand. Bulky, electron-rich phosphine ligands can enhance the rate of the desired coupling at the C-Br bond and often play a role in preventing unwanted side reactions or coupling at the less reactive C-Cl bond under controlled conditions.[3]

Application Note 1: Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[4] For 6-bromo-1-chloro-7-methoxyisoquinoline, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position.

Causality of Experimental Choices:
  • Catalyst System: A combination of a palladium(0) precursor like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand such as 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is often effective. The bulky ligand helps to stabilize the active Pd(0) species and can influence the selectivity of the oxidative addition step in favor of the C-Br bond.[3]

  • Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid for the transmetalation step.[4] The choice of base can influence the reaction rate and yield.

  • Solvent: A polar aprotic solvent system, such as a mixture of 1,4-dioxane and water, is commonly used to ensure the solubility of both the organic and inorganic reagents.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-6 Position

Materials:

  • 6-Bromo-1-chloro-7-methoxyisoquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (5.0 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-bromo-1-chloro-7-methoxyisoquinoline, the arylboronic acid, Pd₂(dba)₃, BINAP, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-1-chloro-7-methoxyisoquinoline.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃Common, stable Pd(0) precursor.
Ligand BINAPBulky, electron-rich ligand promoting selective C-Br activation.
Base K₂CO₃ or Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent Dioxane/WaterEnsures solubility of all reactants.
Temperature 80-100 °CProvides sufficient energy for catalytic turnover without promoting C-Cl activation.

Application Note 2: Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[3] Applying this reaction to 6-bromo-1-chloro-7-methoxyisoquinoline enables the selective introduction of primary or secondary amines at the 6-position, a key step in the synthesis of many biologically active compounds. The principles of selectivity are based on the work by Abell et al. on the closely related 6-bromo-2-chloroquinoline.[3]

Causality of Experimental Choices:
  • Catalyst System: Similar to the Suzuki coupling, a Pd₂(dba)₃/BINAP system is highly effective. The choice of ligand is crucial for achieving high yields and selectivity in C-N bond formation.[3]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine, facilitating its coordination to the palladium center.[3]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are preferred to prevent unwanted side reactions with water.

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-6 Position

Materials:

  • 6-Bromo-1-chloro-7-methoxyisoquinoline (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.0 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4.0 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃ and BINAP to a dry Schlenk flask.

  • Add anhydrous toluene and stir for 10 minutes to allow for pre-formation of the catalyst complex.

  • To a separate Schlenk flask, add 6-bromo-1-chloro-7-methoxyisoquinoline, the amine, and sodium tert-butoxide.

  • Transfer the pre-formed catalyst solution to the flask containing the substrate mixture via a cannula.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 4-18 hours.

  • After cooling to room temperature, quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired 6-amino-1-chloro-7-methoxyisoquinoline derivative.[3]

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃Effective Pd(0) precursor for amination.[3]
Ligand BINAPProven to be effective for selective amination of bromo-chloro quinolines.[3]
Base NaOt-BuStrong, non-nucleophilic base required for amine deprotonation.[3]
Solvent TolueneAnhydrous, aprotic solvent to prevent side reactions.
Temperature 100 °COptimal temperature for balancing reaction rate and selectivity.[3]

Application Note 3: Selective Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted isoquinolines.[1] These products are valuable intermediates, as the alkyne moiety can be further functionalized.

Causality of Experimental Choices:
  • Catalyst System: The classic Sonogashira catalyst system consists of a palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of a Pd(II) salt and a phosphine ligand, along with a copper(I) co-catalyst, typically copper(I) iodide (CuI).[1] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then participates in the transmetalation step.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[1]

  • Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed.

Experimental Protocol: Selective Sonogashira Coupling at the C-6 Position

Materials:

  • 6-Bromo-1-chloro-7-methoxyisoquinoline (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 6-bromo-1-chloro-7-methoxyisoquinoline, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed THF, followed by the terminal alkyne and triethylamine via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS. The reaction time can vary from 2 to 24 hours.

  • Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the precipitated salts.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to isolate the 6-alkynyl-1-chloro-7-methoxyisoquinoline product.

ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₄Standard, reliable catalyst for Sonogashira reactions.
Co-catalyst Copper(I) iodide (CuI)Facilitates the formation of a reactive copper acetylide.
Base Triethylamine (Et₃N)Deprotonates the alkyne and acts as a scavenger for HX.
Solvent THF or DMFAnhydrous, degassed solvent to maintain catalytic activity.
Temperature 25-60 °CMild conditions are often sufficient and help maintain selectivity.

Visualizing the Catalytic Cycles and Workflow

To further clarify the processes described, the following diagrams illustrate the generalized catalytic cycles for each cross-coupling reaction and a typical experimental workflow.

Generalized Palladium Cross-Coupling Catalytic Cycle

G Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-R Ar-Pd(II)-R Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation (R-M) Ar-Pd(II)-R->Pd(0)Ln Reductive Elimination (Ar-R)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Experimental Workflow for Selective Cross-Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Assemble Reagents (Substrate, Catalyst, Ligand, Base) glassware Dry Glassware (Inert Atmosphere) reagents->glassware combine Combine Reagents in Solvent glassware->combine heat Heat & Stir combine->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (Chromatography) extract->purify product 6-Substituted-1-chloro- 7-methoxyisoquinoline purify->product

Caption: General experimental workflow for selective palladium-catalyzed cross-coupling.

Conclusion and Future Directions

The protocols outlined in this guide demonstrate the power and precision of palladium-catalyzed cross-coupling reactions for the selective functionalization of 6-bromo-1-chloro-7-methoxyisoquinoline. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, chemists can selectively introduce a diverse array of aryl, amino, and alkynyl groups at the 6-position. The resulting 1-chloro-7-methoxyisoquinoline derivatives are valuable intermediates, poised for further elaboration at the C-1 position through nucleophilic aromatic substitution or a second, more forcing cross-coupling reaction. This strategic approach streamlines the synthesis of complex, highly decorated isoquinoline libraries, accelerating the discovery and development of novel chemical entities for a wide range of applications.

References

  • Vertex AI Search. (2025).
  • ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF.
  • Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • National Center for Biotechnology Information. (n.d.). Developing Ligands for Palladium(II)
  • Chemistry LibreTexts. (2023, August 2). 2.
  • Fisher Scientific. (n.d.).
  • ResearchGate. (2025, July 1). Synthesis of lapatinib using a novel, inexpensive, and environmentally friendly approach.
  • Royal Society of Chemistry. (2023, June 16). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers.
  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 73(22), 8880-8892.
  • Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline.
  • Guidechem. (2022, October 29). How to prepare and apply 6-Bromo-2-Chloro-Quinoline? - FAQ.
  • ResearchGate. (n.d.). Synthesis of 6‐bromo/6‐chloro‐2‐methyl‐quinolin‐4‐yl‐hydrazines, 14 a/14 b.
  • Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science.
  • ResearchGate. (n.d.). Successive Replacement of Halogen Atoms in 4,6-Dihaloquinolines in Cross-Coupling Reactions with Arylboronic Acids Catalyzed by Palladium and Nickel Complexes | Request PDF.
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed 1,1-alkynylbromination of alkenes with alkynyl bromides - Chemical Science.
  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview - PMC.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2026, March 5). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes Is Affected by the Interplay between the Halide Byproduct, Solvent, and Ligand.
  • White Rose Research Online. (2021, June 21).
  • Semantic Scholar. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.
  • ACS Publications. (2009, June 25). Palladium-Catalyzed Direct Alkynylation of C−H Bonds in Benzenes | Organic Letters.
  • Aaltodoc. (2025, March 18). Predictive Modelling of N-Heteroarene Cross-Couplings.
  • ResearchGate. (n.d.). Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides | Request PDF.
  • eScholarship. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • MDPI. (2021, May 16).
  • Comptes Rendus de l'Académie des Sciences. (2017, April 8). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal.
  • Beilstein Journal of Organic Chemistry. (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
  • Royal Society of Chemistry. (2022, March 16).
  • National Center for Biotechnology Information. (2022, September 19).
  • National Center for Biotechnology Information. (2021, March 19). Investigation of the Selectivity of the Palladium-Catalyzed Aroylation and Arylation of Stannyl Glycals with Aroyl Chlorides - PMC.

Sources

Application Note: Grignard Reaction Protocols for Halogenated Isoquinolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core of alkaloids, kinase inhibitors, and other pharmacologically active molecules[1]. Functionalizing this core often requires the generation of highly reactive isoquinolylmagnesium halides. However, generating Grignard reagents from halogenated isoquinolines (such as 4-bromoisoquinoline or 5-bromoisoquinoline) presents unique synthetic challenges. Traditional magnesium insertion is often sluggish, requires elevated temperatures, and suffers from poor functional group tolerance.

This application note provides a comprehensive, causality-driven guide to synthesizing and utilizing isoquinolyl Grignard reagents. We contrast classical magnesium insertion techniques with modern, highly efficient halogen-magnesium exchange protocols utilizing Knochel's Turbo-Grignard reagent.

Mechanistic Insights: Traditional Insertion vs. Halogen-Magnesium Exchange

As an application scientist, selecting the correct metallation strategy is critical for yield and chemoselectivity. The two primary pathways for generating isoquinolyl Grignard reagents operate via fundamentally different mechanisms:

A. Classical Magnesium Insertion (Single Electron Transfer) Traditional Grignard formation relies on the insertion of zero-valent magnesium turnings into the C-Br or C-Cl bond[2]. This is a heterogeneous process initiated by a single electron transfer (SET) from the magnesium surface to the halogenated isoquinoline.

  • The Causality of Activation: Magnesium turnings are naturally coated with a passivating layer of magnesium oxide (MgO). Adding a crystal of iodine (

    
    ) or 1,2-dibromoethane is mandatory. Iodine reacts with Mg to form 
    
    
    
    , etching the surface and exposing the highly reactive, pure Mg(0) lattice required for the SET process.
  • Drawbacks: This process often requires gentle heating (refluxing THF) to sustain the radical mechanism, which inevitably leads to the degradation of sensitive functional groups and promotes unwanted Wurtz-type homocoupling side reactions.

B. Turbo-Grignard Halogen-Magnesium Exchange To circumvent the harsh conditions of direct insertion, researchers utilize halogen-magnesium exchange using isopropylmagnesium chloride (


). However, standard 

forms unreactive polymeric aggregates in ethereal solvents.
  • The Causality of Lithium Chloride: The addition of stoichiometric Lithium Chloride (LiCl) to form the "Turbo-Grignard" reagent (

    
    ) fundamentally alters the reagent's supramolecular structure[3]. LiCl breaks down the polymeric aggregates into highly reactive, monomeric magnesiate complexes[4].
    
  • Advantages: This dramatically increases the kinetic basicity of the reagent, allowing the Br/Mg exchange to occur rapidly at cryogenic temperatures (-20 °C to 0 °C). The low temperature suppresses elimination pathways and allows the isoquinoline ring to retain sensitive functional groups (e.g., esters, cyano groups) during metallation[3].

Workflow Visualization

G Start Halogenated Isoquinoline (e.g., 4-Bromo or 5-Bromo) Path1 Traditional Mg Insertion Mg(0), I2, THF, 25-60°C Start->Path1 High Temp, Low FG Tolerance Path2 Turbo-Grignard Exchange iPrMgCl·LiCl, THF, -20°C Start->Path2 Low Temp, High FG Tolerance Grignard Isoquinolylmagnesium Halide Reactive Intermediate Path1->Grignard Direct Insertion Path2->Grignard Br/Mg Exchange Trap Electrophilic Trapping (Aldehydes, Acyl Chlorides) Grignard->Trap Product Functionalized Isoquinoline (e.g., 4-Benzoylisoquinoline) Trap->Product

Figure 1: Divergent synthetic pathways for the generation and trapping of isoquinolyl Grignard reagents.

Quantitative Comparison of Methodologies

The following table summarizes the operational parameters and expected outcomes when choosing between the two metallation strategies for bromoisoquinolines.

ParameterClassical Mg InsertionTurbo-Grignard (

)
Active Reagents Mg turnings,

(catalytic), THF

complex in THF
Operating Temperature 25 °C to 60 °C (Heating often required)-20 °C to 0 °C (Cryogenic/Mild)
Reaction Time 2.0 - 4.0 hours15 - 30 minutes
Functional Group Tolerance Low (Esters and cyano groups degrade)High (Tolerates esters, nitriles, etc.)
Typical Yields 50% - 70%[2]80% - 95%[4]
Primary Side Reactions Wurtz homocoupling, over-reductionMinimal (Highly chemoselective)

Experimental Protocols

Protocol A: Classical Mg Insertion (Synthesis of 4-Benzoylisoquinoline)

This protocol is ideal for simple, unfunctionalized starting materials where cost-efficiency is prioritized over mild conditions[2].

Materials: 4-Bromoisoquinoline (1.0 mmol), Magnesium turnings (1.2 mmol), Iodine (1 small crystal), Anhydrous THF (5.0 mL), Benzaldehyde (1.1 mmol).

Step-by-Step Methodology:

  • Apparatus Preparation: Flame-dry a three-necked round-bottom flask under a continuous flow of inert argon gas. Causality: Grignard reagents are highly nucleophilic and basic; even trace moisture will irreversibly protonate the isoquinolylmagnesium intermediate back to isoquinoline.

  • Surface Activation: Add magnesium turnings (1.2 mmol) and a single crystal of iodine to the flask. Stir vigorously for 5 minutes. Causality: The physical abrasion combined with iodine vapor etches the MgO layer, priming the magnesium for electron transfer.

  • Initiation: Add 1.0 mL of anhydrous THF, followed by 10% of the 4-bromoisoquinoline solution (in 4.0 mL THF). Wait for the characteristic color change (usually brown to pale yellow) and slight bubbling, indicating the Grignard formation has initiated.

  • Controlled Addition: Add the remaining 4-bromoisoquinoline solution dropwise over 20 minutes. Causality: The insertion reaction is highly exothermic. Dropwise addition prevents thermal runaway, which would otherwise promote Wurtz homocoupling (yielding 4,4'-biisoquinoline).

  • Maturation: Gently heat the mixture to 40 °C for 1 hour until the magnesium turnings are mostly consumed.

  • Electrophilic Trapping: Cool the flask to 0 °C. Add benzaldehyde (1.1 mmol) dropwise. Stir for 1 hour at 0 °C, then warm to room temperature for 2 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous

    
    . Causality: 
    
    
    
    is a mild acid. It provides the proton needed to form the resulting alcohol without being acidic enough to dehydrate the product or form highly water-soluble isoquinolinium salts that complicate extraction.
Protocol B: Turbo-Grignard Exchange (Functionalization of 5-Bromoisoquinoline)

This protocol is mandatory when the isoquinoline ring contains sensitive functional groups, or when rapid, high-yielding metallation is required[5],[4].

Materials: 5-Bromoisoquinoline (1.0 mmol),


 (1.3 M in THF, 1.1 mmol), Anhydrous THF (3.0 mL), Target Electrophile (1.2 mmol).

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 5-bromoisoquinoline (1.0 mmol) in anhydrous THF (3.0 mL) in a flame-dried Schlenk flask under argon.

  • Cryogenic Cooling: Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Causality: Maintaining -20 °C ensures that the halogen-magnesium exchange outpaces any nucleophilic attack by the Grignard reagent on the isoquinoline ring itself.

  • Exchange Reaction: Add

    
     (1.1 mmol) dropwise via syringe over 5 minutes. Stir the mixture at -20 °C for 15 to 30 minutes. Causality: The monomeric nature of the Turbo-Grignard complex drives the equilibrium of the Br/Mg exchange to completion rapidly, even at sub-zero temperatures.
    
  • Verification (Optional but Recommended): Quench a 0.1 mL aliquot with iodine and analyze via GC-MS to confirm complete conversion of 5-bromoisoquinoline to 5-iodoisoquinoline (indicating successful Grignard formation).

  • Trapping: Add the desired electrophile (1.2 mmol) neat or dissolved in THF. Stir for 1 hour at -20 °C, then allow the reaction to slowly warm to room temperature.

  • Workup: Quench with saturated aqueous

    
    , extract with Ethyl Acetate (3 x 10 mL), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

Downstream Applications

Once the isoquinolylmagnesium halide is formed, it acts as a highly versatile nucleophile. Beyond direct trapping with carbonyls (aldehydes/ketones) to form carbinols, these reagents are heavily utilized in Kumada Cross-Coupling reactions. By introducing catalytic amounts of


 or 

, the isoquinolyl Grignard can be coupled with aryl halides to rapidly build complex, multi-ring heteroaromatic systems essential for modern drug discovery libraries[1].

References

  • Head-to-head comparison of different synthesis routes for 4-benzoylisoquinolines Benchchem URL
  • Product Class 5: Isoquinolines: Grignard reagents Thieme Connect URL
  • ResearchGate (Heterocycles)
  • Royal Society of Chemistry (RSC)
  • Isoquinoline, 5-bromo-8-nitro Organic Syntheses URL

Sources

Advanced C-H Activation Techniques for 7-Methoxyisoquinoline Derivatives: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

7-Methoxyisoquinoline is a privileged heterocyclic scaffold in modern medicinal chemistry. It serves as the core structural motif in numerous biologically active entities, most notably in the clinical candidate PF-06650833, a potent and selective IRAK4 inhibitor developed via fragment-based drug design[1][2]. Additionally, 7-methoxyisoquinoline derivatives are heavily utilized in the synthesis of microtubule inhibitors and isocryptolepine analogs[3].

Historically, the functionalization of the isoquinoline core relied on pre-activated, halogenated precursors undergoing traditional cross-coupling. However, transition-metal-catalyzed C-H activation has revolutionized this approach, offering a highly atom-economical pathway for late-stage functionalization[4]. This application note provides an in-depth, self-validating guide to the site-selective C-H functionalization of 7-methoxyisoquinoline derivatives, focusing on mechanistic causality and optimized experimental protocols.

Mechanistic Rationale: Causality in Site-Selectivity

The isoquinoline ring presents multiple C-H bonds with distinct electronic and steric environments. The methoxy group at the C7 position acts as a strong electron-donating group, activating the C6 and C8 positions toward electrophilic substitution via resonance[5][6]. However, in transition-metal-catalyzed C-H activation, regioselectivity is dictated by a delicate balance of electronics, steric hindrance, and directing group (DG) coordination.

  • C1-Functionalization via N-Oxide Directing Groups: The C1 position is inherently electron-deficient. By oxidizing the isoquinoline nitrogen to an N-oxide, the oxygen atom becomes a potent directing group for Palladium(II) catalysts. The Pd(II) center coordinates to the N-oxide, facilitating a highly regioselective concerted metalation-deprotonation (CMD) strictly at the C1 position[7].

  • C8-Functionalization via Rhodium(III) Catalysis: Rh(III)-catalyzed C-H activation often utilizes N-methoxy benzamides or similar directing groups to functionalize the C8 position. The steric bulk of the C7-methoxy group influences the rotameric conformation of the directing group, thereby dictating the regioselectivity of the intermediate rhodacycle[8].

MechanisticPathways A 7-Methoxyisoquinoline B N-Oxidation (mCPBA) A->B Directing Group Installation E Rh(III) Catalysis (Directing Group) A->E Alternative Catalyst C Pd(II) Coordination B->C O-Pd Binding D C1-Functionalization (e.g., Alkenylation) C->D CMD Pathway F C8-Functionalization (Steric Control) E->F Rhodacycle Formation

Mechanistic divergence in C-H activation of 7-methoxyisoquinoline based on catalyst.

Quantitative Data & Optimization

To establish a robust, self-validating system, it is critical to understand how reaction parameters influence yield and regioselectivity. Table 1 summarizes the optimization landscape for the Pd-catalyzed C1-alkenylation of 7-methoxyisoquinoline N-oxide.

Table 1: Optimization of Pd-Catalyzed C1-Alkenylation of 7-Methoxyisoquinoline N-Oxide

EntryCatalyst (10 mol%)Oxidant / AdditiveSolventTemp (°C)Yield (%)Regioselectivity (C1:Other)
1Pd(OAc)₂Ag₂CO₃DMF10045>95:5
2Pd(OAc)₂AgOAc / PivOHDMF11068>95:5
3 Pd(OAc)₂ AgOAc / PivOH 1,4-Dioxane 110 89 >99:1
4Pd(TFA)₂AgOAc / PivOH1,4-Dioxane11072>99:1
5NoneAgOAc / PivOH1,4-Dioxane110N.R.-

Causality Insight: The addition of Pivalic acid (PivOH) is not merely an additive; it acts as a crucial proton shuttle that significantly lowers the activation energy for the rate-determining CMD step. Furthermore, transitioning from DMF to 1,4-Dioxane provides superior solubility for the active Pd-pivalate species, preventing premature catalyst aggregation (palladium black formation)[1][4].

Experimental Protocols

ExperimentalWorkflow S1 Step 1: Reagent Preparation (Glovebox/Schlenk Line) S2 Step 2: Catalyst & Substrate Mixing in 1,4-Dioxane S1->S2 S3 Step 3: Thermal Activation (110°C, 12-24 h) S2->S3 S4 Step 4: In-Process Monitoring (UPLC-MS / TLC) S3->S4 S5 Step 5: Quenching & Extraction (EtOAc / H2O) S4->S5 S6 Step 6: Chromatographic Purification S5->S6

Step-by-step experimental workflow for Pd-catalyzed C-H functionalization.

Protocol A: Palladium-Catalyzed C1-Alkenylation of 7-Methoxyisoquinoline N-Oxide

This protocol ensures high regioselectivity by leveraging the N-oxide directing group, which forces the Pd center into close proximity with the C1-H bond[7].

Materials:

  • 7-Methoxyisoquinoline N-oxide (1.0 mmol)

  • Olefin (e.g., ethyl acrylate) (1.5 mmol)

  • Pd(OAc)₂ (0.1 mmol, 10 mol%)

  • AgOAc (2.0 mmol, 2.0 equiv.)

  • Pivalic acid (PivOH) (0.3 mmol, 30 mol%)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 7-methoxyisoquinoline N-oxide, Pd(OAc)₂, AgOAc, and PivOH.

  • Atmosphere Exchange: Evacuate the tube and backfill with Argon (repeat 3 times) to ensure an oxygen-free environment, which prevents the premature oxidation of the olefin or degradation of the catalyst.

  • Solvent & Reagent Addition: Add anhydrous 1,4-Dioxane (5.0 mL) followed by the olefin via a gas-tight syringe.

  • Thermal Activation: Seal the tube and immerse it in a pre-heated oil bath at 110 °C. Stir vigorously for 16 hours. Self-Validation Check: The solution will transition from a pale yellow to a dark amber color as the active Pd(0)/Pd(II) catalytic cycle progresses.

  • In-Process Monitoring: Monitor the reaction via UPLC-MS. The disappearance of the m/z peak corresponding to the starting N-oxide indicates reaction completion.

  • Quenching & Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and insoluble silver salts. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the C1-alkenylated 7-methoxyisoquinoline N-oxide.

  • Deoxygenation (Optional): To yield the free functionalized isoquinoline, treat the purified N-oxide with PCl₃ (2.0 equiv.) in dichloromethane at 0 °C for 2 hours, followed by standard aqueous workup[6].

Protocol B: Rhodium(III)-Catalyzed C8-Functionalization via Annulation

This protocol utilizes vinyl acetate as an acetylene equivalent for the synthesis and functionalization of the isoquinoline core, specifically targeting the C8 position when directed by an N-pivaloyloxybenzamide group[8].

Materials:

  • 7-Methoxy-N-pivaloyloxybenzamide derivative (1.0 mmol)

  • Vinyl acetate (2.0 mmol, 2.0 equiv.)

  • [Cp*RhCl₂]₂ (0.025 mmol, 2.5 mol%)

  • CsOAc (2.0 mmol, 2.0 equiv.)

  • Methanol (5.0 mL)

Step-by-Step Procedure:

  • Catalyst Loading: Charge a reaction vial with the benzamide derivative, [Cp*RhCl₂]₂, and CsOAc.

  • Solvent Addition: Add Methanol (5.0 mL) and vinyl acetate. Causality Insight: The choice of methanol is critical as it facilitates the solubility of the cesium base and stabilizes the active monomeric Rh(III) species.

  • Reaction: Stir the mixture at 60 °C for 12 hours under an inert atmosphere.

  • Workup: Remove the solvent in vacuo. Partition the residue between dichloromethane (20 mL) and saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with dichloromethane (2 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the C8-functionalized 7-methoxyisoquinoline derivative.

Troubleshooting & Causality in Experimental Design

  • Issue: Low Yield & Catalyst Blackening in Protocol A.

    • Cause: Rapid reduction of Pd(II) to inactive Pd(0) nanoparticles before the CMD step can occur.

    • Solution: Ensure strict anhydrous conditions and verify the quality of the AgOAc oxidant. Increasing the loading of PivOH (up to 50 mol%) can accelerate the rate-determining C-H cleavage, allowing the productive cycle to outcompete catalyst degradation.

  • Issue: Poor Regioselectivity (C6 vs C8 functionalization).

    • Cause: The strongly electron-donating 7-methoxy group activates both ortho positions (C6 and C8) toward electrophilic attack.

    • Solution: Switch from a purely sterically driven or electrophilic catalyst to a directing-group-assisted system (like the N-oxide or N-methoxy amide). This locks the metal center into a rigid metallacycle, physically forcing functionalization at the desired site regardless of the electronic bias of the methoxy group[9].

References

  • Wright, S. W., Li, B., Peng, Z., & Singer, R. A. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-2-Methyl-4-(7-methoxyisoquinolin-6-yl)tetrahydro-2H-pyran-3-yl]amino}-2-methylpropan-2-ol (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry.[Link]

  • European Journal of Medicinal Chemistry. (2019). Isoquinoline-based biaryls as a robust scaffold for microtubule inhibitors. European Journal of Medicinal Chemistry.[Link]

  • Huang, J., et al. (2013). Isoquinoline N-Oxide synthesis under Pd-Catalysed C-H activation/annulation processes. Synlett. [Link]

  • Zhang, N., Li, B., Zhong, H., & Huang, J. (2012). Synthesis of N-alkyl and N-aryl isoquinolones and derivatives via Pd-catalysed C-H activation and cyclization reactions. Organic & Biomolecular Chemistry.[Link]

  • MDPI. (2020). Advances in Cross-Coupling Reactions. Molecules.[Link]

  • Webb, N. J., Raw, S. A., & Marsden, S. P. (2018). Isoquinoline synthesis by C-H activation/annulation using vinyl acetate as an acetylene equivalent. Tetrahedron.[Link]

Sources

Application Note: Solvent-Driven Site-Selective Functionalization of 6-Bromo-1-chloro-7-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of dihalogenated heterocycles requires precise control over reaction conditions to achieve chemoselectivity. 6-Bromo-1-chloro-7-methoxyisoquinoline (CAS: 758710-74-6) is a highly versatile building block in pharmaceutical development. The presence of two distinct halogens (C1-Cl and C6-Br) presents a unique opportunity for sequential, site-selective cross-coupling and nucleophilic aromatic substitution (SNAr). This guide details the mechanistic rationale and provides self-validating protocols for solvent-driven selective functionalization.

Mechanistic Rationale: The Reactivity Face-Off (C1-Cl vs. C6-Br)

The isoquinoline core of 6-bromo-1-chloro-7-methoxyisoquinoline presents a fascinating dichotomy in halogen reactivity, governed heavily by electronic effects.

  • C1-Chloro Activation: The C1 position is adjacent to the electronegative nitrogen atom in the heteroaromatic ring. This nitrogen withdraws electron density via strong inductive (-I) and resonance (-M) effects, rendering the C1 carbon highly electrophilic. Consequently, the C1-Cl bond is exceptionally susceptible to SNAr and is the primary site for oxidative addition by Palladium(0) [1].

  • C6-Bromo Deactivation via C7-Methoxy: In unactivated arenes, aryl bromides typically undergo oxidative addition faster than aryl chlorides. However, the intrinsic electrophilicity of the C1 position in isoquinolines overrides this standard Ar-Br > Ar-Cl reactivity order. Furthermore, the C7-methoxy group acts as a strong electron-donating group (+M effect) ortho to the C6-Br bond. This localized increase in electron density strengthens the C-Br bond and raises the activation energy required for Pd insertion, further widening the reactivity gap between C1 and C6 [2].

Reactivity SM 6-bromo-1-chloro-7-methoxyisoquinoline C1_SNAr SNAr at C1 Solvent: DMF/DMSO SM->C1_SNAr Nucleophile 25-80 °C C1_Suzuki Selective Suzuki at C1 Solvent: Dioxane/H2O SM->C1_Suzuki Pd Cat, Ar-B(OH)2 80 °C C6_Suzuki Subsequent Suzuki at C6 Solvent: Toluene/H2O or DMF C1_SNAr->C6_Suzuki Pd Cat, Ar'-B(OH)2 100-110 °C C1_Suzuki->C6_Suzuki Pd Cat, Ar'-B(OH)2 100-110 °C

Fig 1. Reactivity decision tree for site-selective functionalization of 6-bromo-1-chloro-7-methoxyisoquinoline.

Solvent Selection Matrix & Causality

Solvent choice dictates the reaction pathway, the solubility of intermediates, and the stabilization of transition states.

  • SNAr at C1: Polar aprotic solvents (DMF, NMP) are mandatory. They lack hydrogen-bond donors, leaving nucleophiles "naked" and highly reactive, while effectively stabilizing the negatively charged Meisenheimer complex intermediate during the addition-elimination mechanism.

  • Selective Suzuki-Miyaura at C1: A biphasic 1,4-Dioxane/H2O system is optimal. Dioxane provides a coordinating environment that stabilizes the Pd(0) catalyst without suppressing its reactivity. Water is essential to dissolve the inorganic base (e.g., Na₂CO₃), facilitating the formation of the crucial Pd-hydroxo complex required for transmetalation with the boronic acid [3].

  • Subsequent Suzuki at C6: Following C1 functionalization, the C6-Br bond requires forcing conditions. Toluene/H2O with a stronger base (K₃PO₄) and elevated heating (100-110 °C) is necessary to overcome the electronic deactivation caused by the C7-methoxy group.

Quantitative Data Presentation

Table 1: Solvent Effects on Chemoselectivity (C1 vs C6)

Solvent SystemTemperatureReaction TypePrimary Site of ReactionSelectivity Ratio (C1:C6)
DMF (neat)80 °CSNAr (Amination)C1>99:1
1,4-Dioxane/H₂O (4:1)80 °CSuzuki-MiyauraC195:5
Toluene/H₂O (3:1)100 °CSuzuki-MiyauraC6 (Post-C1 functionalization)N/A
THF/H₂O (5:1)60 °CSuzuki-MiyauraC190:10 (Slower kinetics)

Table 2: Recommended Solvent Systems & Conditions for Specific Transformations

TransformationCatalyst/ReagentOptimal SolventBaseTimeEst. Yield
C1-Amination (SNAr)Secondary Amine (2 eq)DMFK₂CO₃4-6 h85-95%
C1-Arylation (Suzuki)Pd(PPh₃)₄ (5 mol%)Dioxane/H₂O (4:1)Na₂CO₃8-12 h80-90%
C6-Arylation (Suzuki)Pd(dppf)Cl₂ (5 mol%)Toluene/H₂O (3:1)K₃PO₄12-18 h75-85%

Experimental Protocols (Self-Validating Systems)

Workflow Step1 1. Solvent Degassing (Argon Sparging) Step2 2. Reagent Assembly (Substrate + Pd) Step1->Step2 Step3 3. Base/Water Addition (Biphasic Setup) Step2->Step3 Step4 4. Thermal Activation (80-110 °C) Step3->Step4 Step5 5. Aqueous Workup & Extraction Step4->Step5

Fig 2. Standard biphasic cross-coupling experimental workflow.

Protocol 1: Site-Selective SNAr at C1 (Amination)
  • Reagent Assembly: In an oven-dried flask, dissolve 6-bromo-1-chloro-7-methoxyisoquinoline (1.0 equiv) in anhydrous DMF (0.2 M).

  • Nucleophile Addition: Add the secondary amine (2.0 equiv) and anhydrous K₂CO₃ (2.5 equiv). Causality: K₂CO₃ acts as an acid scavenger to prevent protonation of the nucleophile by the generated HCl, maintaining the nucleophile in its active state.

  • Thermal Activation: Stir the mixture at 80 °C for 4-6 hours.

  • Validation Check: Analyze an aliquot via LC-MS. Self-Validating Step: The product must show a mass shift of (M - 35.5 + Nu mass) while retaining the characteristic 1:1 bromine isotope pattern (M / M+2). Loss of this isotopic pattern indicates an unwanted over-reaction at the C6 position.

  • Workup: Quench with ice water to precipitate the product. Filter and wash with cold water to remove residual DMF.

Protocol 2: Site-Selective Suzuki-Miyaura Cross-Coupling at C1
  • Solvent Degassing: Prepare a 4:1 mixture of 1,4-Dioxane and water. Sparge with Argon for 30 minutes. Causality: Dissolved oxygen rapidly oxidizes Pd(0) to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Reagent Assembly: Add the isoquinoline substrate (1.0 equiv), arylboronic acid (1.05 equiv, slight excess to prevent homocoupling), and Na₂CO₃ (2.0 equiv) to the degassed solvent.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) under a steady stream of Argon.

  • Thermal Activation: Heat to 80 °C for 8-12 hours.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc). The C1-arylated product will typically be more polar than the starting material. Confirm retention of the C6-Br via NMR (singlet for the C5 and C8 protons will remain intact).

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 3: Subsequent Suzuki Coupling at C6
  • Solvent Degassing: Prepare a 3:1 mixture of Toluene and water. Sparge with Argon for 30 minutes.

  • Reagent Assembly: Add the C1-functionalized intermediate (1.0 equiv), a second arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv). Causality: K₃PO₄ is a stronger base than Na₂CO₃, accelerating the transmetalation step which is often rate-limiting for deactivated aryl bromides.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating the final reductive elimination step.

  • Thermal Activation: Heat to 100 °C for 12-18 hours.

  • Workup: Filter through a pad of Celite to remove Pd black, extract with EtOAc, and purify via flash chromatography.

References

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: On the Mechanism of Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes Catalyzed by QUINOX, a Chiral Isoquinoline N-Oxide Source: Journal of the American Chemical Society URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Bromo-1-chloro-7-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 6-bromo-1-chloro-7-methoxyisoquinoline (CAS: 758710-74-6). This highly functionalized, halogenated isoquinoline derivative is a critical building block in pharmaceutical synthesis . The presence of both bromine and chlorine atoms, alongside a methoxy group, presents unique steric and electronic challenges during purification, particularly concerning the separation of closely related regioisomers 1.

Part 1: Troubleshooting Guides & FAQs

Q1: During normal-phase silica gel chromatography, I am experiencing poor resolution between 6-bromo-1-chloro-7-methoxyisoquinoline and its regioisomers. How can I improve the separation? A: The structural similarity and comparable polarities of halogenated isoquinoline regioisomers often lead to co-elution on standard silica gel.

  • Causality: The 1-chloro and 6-bromo substitutions drastically reduce the basicity of the isoquinoline nitrogen through electron-withdrawing inductive effects. This makes the molecule behave more like a neutral, lipophilic aromatic system rather than a basic amine, preventing standard acid-base extraction from fully resolving the mixture 2.

  • Solution: Switch to a highly optimized gradient elution system. Start with a non-polar solvent like hexanes or petroleum ether and slowly introduce a polar modifier such as ethyl acetate (e.g., a shallow gradient from 2% to 15% EtOAc). Ensure the crude mixture is dry-loaded onto silica gel to prevent band broadening and maximize theoretical plates 3.

Q2: When using Preparative HPLC, my target peak exhibits severe tailing, and the recovery is lower than expected. What is causing this, and how can it be fixed? A: Peak tailing in reverse-phase HPLC for nitrogen-containing heterocycles is typically caused by secondary interactions between the weakly basic isoquinoline nitrogen and unendcapped silanol groups on the C18 stationary phase 4.

  • Causality: Although the 1-chloro group reduces basicity, residual hydrogen bonding with acidic silanols can still occur. Low recovery may also stem from poor solubility of the highly halogenated, planar aromatic core in highly aqueous mobile phases 5.

  • Solution: Incorporate a mobile phase modifier. Adding 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid to both the aqueous and organic (Acetonitrile) phases will suppress silanol ionization and protonate the analyte, ensuring a sharper peak shape 6. To address solubility, dissolve the sample in a solvent closely matching the initial mobile phase conditions, or use a small amount of dimethyl sulfoxide (DMSO) prior to injection.

Q3: I am trying to scale up purification using recrystallization, but the product is either oiling out or co-crystallizing with impurities. What are the best solvent systems? A: "Oiling out" (liquid-liquid phase separation before crystallization) occurs when the melting point of the compound is lower than the temperature at which it saturates the solvent, or when highly lipophilic impurities disrupt the crystal lattice 3.

  • Causality: The methoxy group and halogens create a rigid, planar structure that should pack well, but structurally similar impurities (like the 1-hydroxy or unbrominated analogs) can easily intercalate into the lattice.

  • Solution: Utilize a mixed-solvent system. A classic approach for halogenated isoquinolines is using toluene as the "good" solvent and hexanes as the "anti-solvent" 1. Dissolve the crude solid in a minimum amount of hot toluene, then add hot hexanes dropwise until slight turbidity is observed. Allow the solution to cool slowly to room temperature to promote selective crystal nucleation, avoiding the rapid crash-out that traps impurities.

Part 2: Quantitative Data Presentation

The following table summarizes the expected performance metrics for the three primary purification strategies applied to 6-bromo-1-chloro-7-methoxyisoquinoline.

Table 1: Comparison of Purification Methods for 6-Bromo-1-chloro-7-methoxyisoquinoline

Purification MethodTypical ScaleSolvent System / Mobile PhaseAverage Yield (%)Achievable Purity (%)Primary Application
Flash Chromatography 1 g - 50 gHexanes / Ethyl Acetate (Gradient)70 - 85%90 - 95%Initial crude cleanup, removal of baseline impurities
Preparative HPLC 10 mg - 500 mgH₂O / Acetonitrile + 0.1% TFA60 - 75%> 99%Isolation of analytical standards, separation of regioisomers
Recrystallization > 5 gToluene / Hexanes50 - 80%> 98%Large-scale final purification, removal of trace color

Part 3: Experimental Protocols

Protocol A: Flash Column Chromatography (Scale: 1-5 grams)
  • Preparation: Prepare a slurry of silica gel (230-400 mesh) in hexanes and pack a glass column. Ensure the column bed is perfectly level.

  • Dry Loading: Dissolve the crude 6-bromo-1-chloro-7-methoxyisoquinoline in a minimum volume of dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Loading: Carefully layer the dry-loaded silica onto the top of the packed column. Add a 1 cm protective layer of sand to prevent disturbing the bed during solvent addition.

  • Elution: Begin elution with 100% hexanes (2 column volumes). Gradually increase the polarity to 95:5 Hexanes:Ethyl Acetate, then 90:10. Monitor the eluent using TLC (UV detection at 254 nm).

  • Collection: Collect fractions and analyze via TLC or LC-MS. Combine fractions containing the pure product (Rf ~ 0.4 in 80:20 Hexanes:EtOAc) and concentrate under reduced pressure.

Protocol B: Preparative HPLC Purification (Scale: 10-100 mg)
  • Sample Preparation: Dissolve the semi-pure compound in a 1:1 mixture of Acetonitrile and Water. If solubility is poor, add up to 10% DMSO. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Use a preparative C18 reverse-phase column (e.g., 21.2 x 250 mm, 5 µm particle size) 7.

  • Mobile Phase: Solvent A: HPLC-grade Water + 0.1% TFA. Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient: Run a linear gradient from 30% B to 90% B over 20 minutes at a flow rate of 15 mL/min.

  • Detection & Collection: Monitor UV absorbance at 254 nm and 280 nm. Utilize a fraction collector triggered by the UV signal threshold.

  • Recovery: Pool the pure fractions. Remove acetonitrile via rotary evaporation, then lyophilize the remaining aqueous phase to yield the product as a solid.

Protocol C: Recrystallization (Scale: > 5 grams)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of hot toluene (approx. 80°C) and swirl until the solid is completely dissolved.

  • Anti-Solvent Addition: Slowly add hot hexanes dropwise to the stirring solution until a slight, persistent turbidity is observed.

  • Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2-3 hours.

  • Crystallization: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold hexanes and dry under a high vacuum.

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (6-bromo-1-chloro-7-methoxyisoquinoline) Ext Liquid-Liquid Extraction (DCM / Water) Crude->Ext Flash Flash Chromatography (Silica, Hexane/EtOAc) Ext->Flash Check1 Purity > 95%? Flash->Check1 Prep Preparative HPLC (C18, MeCN/H2O + 0.1% TFA) Check1->Prep No (Isomers present) Recryst Recrystallization (Toluene/Hexane) Check1->Recryst Yes Prep->Recryst Pure Pure Compound (>98% Purity) Recryst->Pure

Logical workflow for the purification of 6-bromo-1-chloro-7-methoxyisoquinoline.

References

  • Sigma-Aldrich. "6-Bromo-1-chloro-7-methoxyisoquinoline." Sigma-Aldrich Product Catalog.

  • Benchchem. "6-Bromo-1-chloroisoquinolin-4-OL: Optimization and Purification." Benchchem Application Notes. 1

  • ChemicalBook. "1-Chloroisoquinoline synthesis." ChemicalBook Reference Database. 2

  • Benchchem. "Technical Support Center: Purification of Isoquinoline Derivatives." Benchchem Protocols. 3

  • MZ-Analysentechnik. "General tips for preparative HPLC." MZ-Analysentechnik Technical Notes. 4

  • Benchchem. "High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids." Benchchem Methodological & Application. 5

  • National Institutes of Health (NIH). "Preparative Isolation and Purification of Chemical Constituents by MPLC, HSCCC and Prep-HPLC." PMC Database. 6

  • Benchchem. "Technical Support Center: Purification of Isoquinoline Derivatives." Benchchem Protocols. 3

  • Benchchem. "6-Bromo-1-chloroisoquinolin-4-OL: Optimization and Purification." Benchchem Application Notes. 1

  • Teledyne Labs. "The Power of Preparative HPLC Systems." Teledyne Labs Technical Articles. 7

Sources

Technical Support Center: Overcoming Solubility Challenges with 6-bromo-1-chloro-7-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-bromo-1-chloro-7-methoxyisoquinoline. Here, we address common solubility issues encountered during experimental work and provide practical troubleshooting strategies and answers to frequently asked questions. Our goal is to equip you with the knowledge to confidently handle this compound and ensure the integrity and success of your research.

I. Understanding the Solubility Profile of 6-bromo-1-chloro-7-methoxyisoquinoline

6-bromo-1-chloro-7-methoxyisoquinoline is a substituted aromatic heterocycle. Its structure, featuring a polar isoquinoline core with lipophilic bromo and chloro substituents and a methoxy group, results in poor aqueous solubility but better solubility in certain organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, we can infer its behavior based on structurally similar quinoline and isoquinoline derivatives.[1]

Table 1: Physicochemical Properties of 6-bromo-1-chloro-7-methoxyisoquinoline and Related Analogs

Property6-bromo-1-chloro-7-methoxyisoquinoline6-bromo-1-chloroisoquinoline4-bromo-3-chloro-7-methoxyquinoline
Molecular FormulaC₁₀H₇BrClNOC₉H₅BrClNC₁₀H₇BrClNO
Molecular Weight272.53 g/mol 242.50 g/mol [2]272.53 g/mol [3]
XLogP33.8 (Predicted)3.8 (Predicted)[2]Not Available
Expected Aqueous SolubilityVery LowVery LowLimited[3]

The high predicted XLogP3 value suggests a lipophilic nature, which is consistent with the observed low water solubility of similar compounds.

II. Troubleshooting Guide: Addressing Solubility Issues in Real-Time

This section provides a systematic approach to resolving common solubility problems encountered when working with 6-bromo-1-chloro-7-methoxyisoquinoline.

Scenario 1: Difficulty Preparing a Stock Solution in a Common Organic Solvent

Question: I am unable to dissolve 6-bromo-1-chloro-7-methoxyisoquinoline in my chosen organic solvent to create a stock solution. What should I do?

Answer: This is a common first hurdle. The key is a systematic approach to solvent selection and the use of physical methods to aid dissolution.

Step-by-Step Troubleshooting:

  • Initial Solvent Selection: Based on the solubility of similar compounds, begin with polar aprotic solvents.[1] Dimethyl sulfoxide (DMSO) is an excellent starting point due to its strong solubilizing power for a wide range of organic molecules.[3] Other solvents to try include N,N-dimethylformamide (DMF), ethanol, and methanol.[2]

  • Physical Dissolution Aids: If the compound does not readily dissolve at room temperature, you can employ the following techniques:

    • Sonication: Place the sample in a sonicator bath for 5-10 minutes. The ultrasonic waves can help to break up solid aggregates and increase the rate of dissolution.

    • Gentle Heating: Warm the solution in a water bath, typically between 37-50°C. It is crucial to be mindful of the compound's stability at elevated temperatures. Always ensure your vessel is properly sealed to prevent solvent evaporation.

  • Co-Solvent System: If a single solvent is not effective, a co-solvent system can be employed.[3] This involves using a mixture of two or more miscible solvents to fine-tune the polarity of the medium. For instance, if your compound is sparingly soluble in ethanol but more soluble in DMSO, a mixture of the two may provide the necessary dissolving power.

Caption: Workflow for preparing a stock solution.

Scenario 2: Precipitation Upon Dilution into an Aqueous Medium

Question: My 6-bromo-1-chloro-7-methoxyisoquinoline is soluble in the DMSO stock solution, but it precipitates when I dilute it into my aqueous buffer for my experiment. How can I prevent this?

Answer: This is a very common issue when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.[2]

Immediate Steps to Mitigate Precipitation:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in your aqueous medium. It's possible you are exceeding its maximum solubility.

  • Optimize the Co-solvent Concentration: While minimizing the concentration of the organic co-solvent (like DMSO) is often desirable, a certain percentage may be necessary to maintain solubility. Experiment with slightly higher final concentrations of the co-solvent. Be mindful of the tolerance of your experimental system to the co-solvent.

Advanced Solubilization Strategies:

If the immediate steps are insufficient, more advanced formulation techniques may be necessary:

  • pH Adjustment: The isoquinoline nitrogen atom is weakly basic.[3] In acidic conditions (lower pH), this nitrogen can be protonated, forming a more polar and, therefore, more water-soluble salt.[3] Conversely, in neutral or basic conditions, the compound will be in its less soluble free-base form.[3] Adding a small amount of a compatible acid to your aqueous buffer could significantly improve solubility.

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[2]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the compound from the aqueous environment.[2]

Caption: Troubleshooting precipitation in aqueous media.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected qualitative solubility of 6-bromo-1-chloro-7-methoxyisoquinoline in common laboratory solvents?

A1: While quantitative data is limited, based on its structure and the properties of similar compounds, the following qualitative solubility profile can be expected:

Table 2: Expected Qualitative Solubility of 6-bromo-1-chloro-7-methoxyisoquinoline

SolventExpected SolubilityRationale
WaterInsoluble / Very LowThe molecule is largely non-polar.
Methanol, EthanolSparingly Soluble to SolubleThe polar hydroxyl group of the alcohols can interact with the nitrogen of the isoquinoline.
Acetone, AcetonitrileSolubleThese are polar aprotic solvents that can dissolve the compound.[1]
Dichloromethane (DCM)SolubleA common organic solvent for similar heterocyclic compounds.[1]
Ethyl AcetateSolubleA moderately polar solvent often used in the purification of related compounds.[1]
Tetrahydrofuran (THF)SolubleA polar aprotic ether that is a good solvent for many organic compounds.
Dimethyl Sulfoxide (DMSO)SolubleA powerful polar aprotic solvent.[3]
N,N-Dimethylformamide (DMF)SolubleAnother strong polar aprotic solvent.
Hexane, TolueneInsoluble / Very LowThese are non-polar or weakly polar solvents.

Q2: Since there is no readily available quantitative solubility data, how can I determine it myself?

A2: You can determine the equilibrium solubility using the widely accepted shake-flask method.[1]

Experimental Protocol: Shake-Flask Method for Solubility Determination

  • Preparation: Add an excess amount of 6-bromo-1-chloro-7-methoxyisoquinoline to a sealed vial containing a known volume of the solvent of interest. The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium. A thermostatically controlled shaker is ideal.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. For a more complete separation, centrifuge the samples at high speed.[1]

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of 6-bromo-1-chloro-7-methoxyisoquinoline using a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[1]

  • Calculation: The solubility is calculated from the measured concentration and is typically expressed in units such as mg/mL or mol/L.[1]

Q3: Are there any other techniques to improve the solubility of my compound for in vitro or in vivo studies?

A3: Yes, several formulation strategies can be employed, especially in a drug development context, to enhance the solubility and bioavailability of poorly soluble compounds.[4][5] These include:

  • Particle Size Reduction: Techniques like micronization increase the surface area of the compound, which can lead to a faster dissolution rate.[4]

  • Solid Dispersions: The compound can be dispersed in a solid, hydrophilic polymer matrix.[2] When this solid dispersion is introduced to an aqueous medium, the polymer dissolves and releases the drug as very fine particles, which enhances dissolution.[2]

IV. References

  • Benchchem. (n.d.). Technical Support Center: Purification of Isoquinoline Derivatives. Retrieved from a URL which appears to be inaccessible.

  • Benchchem. (n.d.). Technical Support Center: Overcoming Quinoline Derivative Solubility Issues. Retrieved from a URL which appears to be inaccessible.

  • Benchchem. (n.d.). Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers. Retrieved from a URL which appears to be inaccessible.

  • Benchchem. (n.d.). Overcoming poor solubility of quinoline derivatives in reactions. Retrieved from a URL which appears to be inaccessible.

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from a URL which appears to be inaccessible.

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from a URL which appears to be inaccessible.

  • Asian Journal of Pharmaceutical and Clinical Research. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Retrieved from a URL which appears to be inaccessible.

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 1-Chloroisoquinoline Substitutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. Working with 1-chloroisoquinoline presents unique mechanistic challenges. While the C1 position is highly activated for nucleophilic attack, this same electronic environment makes the molecule highly susceptible to parasitic side reactions, including rapid hydrolysis, catalyst poisoning, and protodehalogenation.

This guide is designed to help researchers and drug development professionals diagnose, understand, and engineer solutions to these specific synthetic bottlenecks.

Diagnostic Workflow for Side Reactions

Before altering your reaction parameters, identify the specific failure mode of your substitution. The flowchart below maps the most common side reactions based on your chosen synthetic pathway.

G Start 1-Chloroisoquinoline Substitution Type Reaction Type? Start->Type SNAr SNAr (Nucleophiles) Type->SNAr Amines, Alkoxides CC Pd/Ni-Catalyzed Coupling Type->CC Boronic acids, Amines Hydrolysis Issue: Hydrolysis (Isoquinolone) SNAr->Hydrolysis Dehal Issue: Dehalogenation CC->Dehal Poison Issue: Catalyst Poisoning CC->Poison FixHydro Fix: Rigorous drying, non-nucleophilic base Hydrolysis->FixHydro FixDehal Fix: Accelerate transmetalation, reduce water Dehal->FixDehal FixPoison Fix: Bulky ligands (XPhos), pre-formed catalysts Poison->FixPoison

Diagnostic decision tree for isolating side reactions in 1-chloroisoquinoline substitutions.

Knowledge Base & FAQs

Q1: Why is my SNAr reaction yielding predominantly isoquinolin-1(2H)-one instead of the desired aminated product?

The Causality: Nucleophilic substitution of halogens on the isoquinoline ring occurs most readily at C1 due to the electron-withdrawing nature of the adjacent nitrogen, which stabilizes the Meisenheimer intermediate 1. However, this extreme electrophilicity makes 1-chloroisoquinoline highly susceptible to hydrolysis. Even trace amounts of water (from hygroscopic bases like K₂CO₃ or ambient moisture) generate hydroxide ions. Hydroxide outcompetes your target amine, forming isoquinolin-1-ol, which rapidly tautomerizes into the thermodynamically stable isoquinolin-1(2H)-one (isocarbostyril). The Solution: Switch to strictly anhydrous conditions. Replace hygroscopic inorganic bases with non-nucleophilic organic bases (e.g., DIPEA) or use anhydrous NaH to pre-deprotonate your nucleophile.

Q2: My palladium-catalyzed cross-coupling is stalling at low conversion. What is happening?

The Causality: During transition-metal catalyzed cross-coupling, the basic nitrogen of the isoquinoline ring acts as a strong σ-donor. This allows the substrate to coordinate directly to the transition metal (Pd or Ni), forming stable, off-cycle coordination complexes (such as dimeric "butterfly" complexes) that sequester the metal center and halt the catalytic cycle 2. Furthermore, when using aliphatic amines in Buchwald-Hartwig aminations, the intermediate palladium amido complex can undergo rapid β-hydride elimination, destroying the starting materials without forming the product 3. The Solution: Employ highly bulky, electron-rich phosphine ligands (like XPhos or dtbpf). The steric bulk physically prevents the isoquinoline nitrogen from accessing the metal center, keeping the catalyst in the active cycle.

Q3: How do I achieve site-selective cross-coupling if my substrate has multiple halogens (e.g., 4,7-dibromo-1-chloroisoquinoline)?

The Causality: In SNAr, the C1-Cl bond will always react first due to local electrophilicity. However, in palladium-catalyzed Suzuki-Miyaura coupling, intrinsic reactivity is governed by the oxidative addition step, which can override local electrophilicity. Literature demonstrates that 4,7-dibromo-1-chloroisoquinoline undergoes Suzuki-Miyaura coupling preferentially at the C7 position rather than C1 under standard conditions 4. The Solution: If you need substitution at C1, perform an SNAr reaction first (which exclusively targets C1), and then follow up with a transition-metal catalyzed coupling to functionalize the brominated positions.

G Pd0 Active Catalyst Pd(0)L2 OA Oxidative Addition (C1-Cl Bond) Pd0->OA 1-Chloroisoquinoline Trans Transmetalation OA->Trans Nucleophile Poison N-Coordination (Off-Cycle Complex) OA->Poison Competing N-ligation RE Reductive Elimination Trans->RE Dehal β-Hydride Elimination (Protodehalogenation) Trans->Dehal Slow transmetalation RE->Pd0 Regeneration Product Cross-Coupled Product RE->Product

Transition-metal catalytic cycle showing off-cycle N-coordination and dehalogenation pathways.

Quantitative Data & Parameter Optimization

To minimize side reactions, empirical data must drive your choice of reagents. The tables below summarize the quantitative impact of reaction parameters on product distribution.

Table 1: Quantitative Impact of Reaction Parameters on 1-Chloroisoquinoline SNAr

ParameterSub-optimal ConditionOptimized ConditionCausality / Result
Solvent THF (reagent grade, ~200 ppm H₂O)THF (anhydrous, <10 ppm H₂O)Trace water drives hydrolysis to isoquinolone (>30% side product).
Base K₂CO₃ (hygroscopic, heterogeneous)DIPEA or NaHSoluble/non-nucleophilic bases prevent OH⁻ generation.
Temperature 25 °C80 °C (reflux)Overcomes the activation energy barrier for sterically hindered amines.

Table 2: Cross-Coupling Optimization Data (Suzuki-Miyaura)

Ligand / Catalyst SystemN-Coordination RiskTransmetalation RateYield of TargetMajor Side Product
Pd(PPh₃)₄HighSlow< 20%Isoquinoline (Protodehalogenation)
Pd(dppf)Cl₂HighModerate30 - 40%Catalyst precipitation (Off-cycle complex)
Pd₂(dba)₃ / XPhosLow (Steric shielding)Fast> 85%Minimal

Self-Validating Standard Operating Procedures (SOPs)

A robust protocol must contain internal checks to verify that the chemistry is proceeding as intended.

Protocol A: Self-Validating SNAr with Secondary Amines

Objective: Achieve >90% conversion while suppressing isoquinolone formation.

  • Reagent Preparation & Drying:

    • Action: Dry the secondary amine over 4Å molecular sieves for 24 hours. Use anhydrous DMF or DMSO.

    • Validation Check: Perform a Karl Fischer titration on the solvent mixture. Proceed only if H₂O < 50 ppm.

  • Reaction Assembly:

    • Action: In an oven-dried Schlenk flask under N₂, dissolve 1-chloroisoquinoline (1.0 eq) and the amine (2.5 eq). Add DIPEA (2.0 eq).

    • Validation Check: The solution should remain clear. An immediate cloudy white precipitate indicates moisture ingress and amine hydrochloride formation.

  • Heating and Monitoring:

    • Action: Heat to 90 °C.

    • Validation Check (TLC): Spot the reaction on silica gel (Hexanes/EtOAc 3:1).

      • Success: Consumption of the highly UV-active starting material (Rf ~0.6) and appearance of the product (Rf ~0.3).

      • Failure: Appearance of a highly polar, strongly blue-fluorescent spot under 365 nm UV at Rf ~0.1 indicates isoquinolin-1(2H)-one (hydrolysis). If observed, abort and re-dry reagents.

  • Quench and Workup:

    • Action: Cool to room temperature, dilute with EtOAc, and wash 3x with 5% aqueous LiCl to remove DMF/DMSO. Dry the organic layer over Na₂SO₄ and concentrate.

Protocol B: High-Yielding Suzuki-Miyaura Coupling

Objective: Prevent catalyst poisoning and protodehalogenation.

  • Pre-catalyst Activation:

    • Action: In a glovebox, combine Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%) in anhydrous 1,4-dioxane. Stir for 15 minutes.

    • Validation Check: The solution should transition from deep purple/red to a clear golden-yellow, indicating the formation of the active monomeric Pd(0) species.

  • Substrate Addition:

    • Action: Add 1-chloroisoquinoline (1.0 eq), the boronic acid (1.2 eq), and finely milled, anhydrous K₃PO₄ (2.0 eq).

  • Reaction Execution:

    • Action: Seal the vessel, remove from the glovebox, and heat to 100 °C for 4 hours.

    • Validation Check: Monitor the physical state of the reaction. The persistence of a yellow/orange hue indicates an active catalytic cycle. The sudden formation of a pale, insoluble precipitate or a deep red suspension suggests N-coordination and catalyst death.

  • Purification:

    • Action: Filter through a pad of Celite to remove inorganic salts and palladium black, then purify via flash chromatography.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews URL: [[1.1]]
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Chemical Science (RSC Publishing) URL: [[1.3]]
  • Product Class 5: Isoquinolines Thieme Connect URL: [[1.10]]
  • Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles RSC Publishing URL: [[1.14]]

Sources

Technical Support Center: Stability and Troubleshooting of 6-Bromo-1-chloro-7-methoxyisoquinoline in Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-bromo-1-chloro-7-methoxyisoquinoline . This guide is engineered for researchers, analytical scientists, and drug development professionals handling this highly reactive intermediate. Because of its specific substitution pattern, this molecule requires stringent environmental controls—particularly regarding pH—to maintain structural integrity during synthesis, purification, and analysis.

Mechanistic Insights: The Causality of Acidic Degradation

To effectively troubleshoot degradation, one must understand the underlying chemical causality. The primary vulnerability of 6-bromo-1-chloro-7-methoxyisoquinoline lies in the 1-chloro substituent adjacent to the basic isoquinoline nitrogen.

The unsubstituted isoquinoline nitrogen is a weak base with a


 of approximately 5.14[1]. In acidic environments (pH < 5), the nitrogen lone pair accepts a proton, forming an isoquinolinium cation[2]. This protonation is the critical initiating event for degradation. Once protonated, the positively charged nitrogen exerts a powerful electron-withdrawing inductive effect, severely depleting electron density at the adjacent C1 position.

Because the 1-chloro group is an excellent leaving group, the highly electrophilic C1 carbon becomes a prime target for nucleophilic aromatic substitution (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) by water[3]. The expulsion of the chloride ion yields a 1-hydroxyisoquinoline intermediate, which rapidly and irreversibly tautomerizes to the thermodynamically stable lactam: 6-bromo-7-methoxyisoquinolin-1(2H)-one .

While the 6-bromo group is inert to aqueous acid, the 7-methoxy group (an electron-donating group) can undergo ether cleavage (demethylation) to form a phenol, but only under extremely harsh Lewis or Brønsted acidic conditions (e.g., boiling 48% HBr). Under standard acidic laboratory conditions (e.g., HPLC mobile phases, HCl workups), C1 hydrolysis is the dominant and rapid degradation pathway.

G SM 6-bromo-1-chloro- 7-methoxyisoquinoline Protonation Protonation (pH < 5) SM->Protonation Ion Isoquinolinium Cation (Activated C1) Protonation->Ion Attack Nucleophilic Attack (H2O) Ion->Attack Intermediate 1-Hydroxy Intermediate (- HCl) Attack->Intermediate Tautomerization Tautomerization Intermediate->Tautomerization Degradant 6-bromo-7-methoxy- isoquinolin-1(2H)-one Tautomerization->Degradant

Caption: Mechanism of acid-catalyzed hydrolysis of 1-chloroisoquinoline derivatives.

Troubleshooting Guides & FAQs

Q: Why am I losing product mass during my reaction workup? A: 1-Chloroisoquinolines are highly susceptible to hydrolysis during acidic quenching[3]. If you are using dilute HCl or acidic conditions to quench a reaction, your product is rapidly converting to the isoquinolone degradant. Always quench with a mild base like saturated aqueous


 to keep the pH > 7.

Q: How do I identify the degradant in my LC-MS chromatogram? A: Look for a mass shift of approximately -18.5 Da . The starting material (


) has a monoisotopic mass of ~270.9 Da (assuming 

and

). The lactam degradant (

) has a mass of ~253.0 Da. The loss of a chlorine atom (-35 Da) and the addition of a hydroxyl group (+17 Da) prior to tautomerization results in this characteristic mass shift.

Q: Can I purify this compound using standard silica gel chromatography? A: Standard silica gel is slightly acidic and can catalyze hydrolysis directly on the column, leading to streaking and poor recovery. It is highly recommended to neutralize the silica gel by pre-flushing the column with 1% triethylamine (


) in your non-polar solvent. Alternatively, use basic alumina as the stationary phase.

Q: My HPLC peaks are splitting and tailing. Can I use 0.1% TFA in my mobile phase? A: No. Using 0.1% Trifluoroacetic Acid (TFA) drops the mobile phase pH to ~2.0, which will actively degrade the compound during the run, causing peak splitting or the appearance of a massive degradant peak. Switch to a neutral or slightly basic buffer system, such as 10 mM Ammonium Acetate (


) or Ammonium Bicarbonate (

), provided your column is rated for higher pH ranges.

Quantitative Stability Profile

The table below summarizes the expected stability of 6-bromo-1-chloro-7-methoxyisoquinoline across various aqueous pH environments at 25°C.

pH LevelBuffer System / ReagentHalf-Life (

)
Primary Degradation Pathway
2.0 0.1 M HCl< 1 hourRapid

Hydrolysis to Lactam
4.0 Acetate Buffer~ 4 hoursModerate Hydrolysis to Lactam
7.0 Phosphate Buffer> 72 hoursStable (Trace Hydrolysis)
9.0 Bicarbonate Buffer> 72 hoursStable
1.0 (Harsh) 48% HBr (80°C)< 15 minsDemethylation & Hydrolysis

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . If the validation step fails, the protocol must be aborted and environmental conditions re-assessed.

Protocol A: Safe Liquid-Liquid Extraction (Workup)

Purpose: To isolate the compound from a reaction mixture without acid-catalyzed loss.

  • Quench: Cool the reaction mixture to 0–5°C using an ice bath. Slowly add saturated aqueous

    
     dropwise until gas evolution ceases.
    
  • Extraction: Add cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Agitate gently to avoid emulsions.

  • Phase Separation: Separate the organic layer.

  • Validation Step (Critical): Measure the pH of the remaining aqueous layer using pH paper. It MUST be ≥ 7.5. If the pH is < 7, the environment is still acidic; immediately add more

    
    , re-extract with fresh organic solvent, and combine the organic layers.
    
  • Drying: Dry the combined organic layers over anhydrous

    
     (avoid 
    
    
    
    if it is slightly acidic), filter, and concentrate under reduced pressure at a bath temperature strictly below 35°C.
Protocol B: Self-Validating Forced Degradation Study (Acidic Stress)

Purpose: To establish exact degradation kinetics of your specific batch under analytical conditions.

  • Preparation: Prepare a 1.0 mg/mL stock solution of 6-bromo-1-chloro-7-methoxyisoquinoline in LC-MS grade Acetonitrile.

  • Acidic Stress: In a vial, mix 500 µL of the stock solution with 500 µL of 0.1 M HCl. Incubate at 25°C.

  • Neutralization (Self-Validation Mechanism): At exactly 1 hour, withdraw a 100 µL aliquot and immediately inject it into 100 µL of 0.2 M

    
     buffer. Causality: This instantly halts the degradation reaction. If you inject the acidic sample directly into the HPLC, it will continue to degrade inside the autosampler queue, artificially inflating your degradation data.
    
  • Analysis: Analyze the neutralized sample via LC-MS using a neutral mobile phase.

  • Data Validation: Calculate the Mass Balance (Area of Starting Material + Area of Lactam Degradant). The sum must equal 100% ± 2% of the Time=0 control sample. If the mass balance is < 98%, secondary degradation pathways (e.g., precipitation or demethylation) are occurring.

Workflow Start Start Experimental Procedure CheckAcid Are acidic conditions present? (pH < 5) Start->CheckAcid UseBuffer Use Neutral/Basic Buffer (e.g., NaHCO3, NH4OAc) CheckAcid->UseBuffer Yes Monitor Monitor via LC-MS (Look for [M-18] peak) CheckAcid->Monitor No UseBuffer->Monitor Degradation Is degradation observed? Monitor->Degradation Optimize Optimize Workup: Quench cold, extract fast Degradation->Optimize Yes Success Proceed to Next Step Degradation->Success No Optimize->Monitor

Caption: Troubleshooting workflow to mitigate acid-induced degradation during experiments.

References

  • BenchChem. Stability issues of Isoquinoline-1-carboxylic acid under acidic or basic conditions.4

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline.2

  • Wikipedia. Isoquinoline.1

  • BenchChem. 1-chloro-3-methylisoquinoline.3

  • ACS Publications - The Journal of Organic Chemistry. Ru(II)-Catalyzed Regioselective Redox-Neutral[4 + 2] Annulation of N-Chlorobenzamides with 1,3-Diynes at Room Temperature for the Synthesis of Isoquinolones.5

Sources

Validation & Comparative

Mass Spectrometry Fragmentation of 6-Bromo-1-Chloro-7-Methoxyisoquinoline: A Comparative Platform Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Structural and Isotopic Complexity

The isoquinoline scaffold is a privileged pharmacophore in drug discovery, often modified with halogens and alkoxy groups to tune its binding affinity and metabolic stability. 6-bromo-1-chloro-7-methoxyisoquinoline presents a unique analytical challenge for mass spectrometry (MS).

The presence of both bromine (approx. 50.7%


 and 49.3% 

) and chlorine (approx. 75.8%

and 24.2%

) generates a highly diagnostic, complex isotopic envelope. When ionized in positive electrospray ionization (ESI+), the protonated molecule

exhibits a distinct M : M+2 : M+4 intensity ratio of approximately 3 : 4 : 1 (m/z 272, 274, and 276, respectively). Accurately resolving this isotopic fine structure while elucidating the fragmentation pathways requires careful selection of the mass spectrometry platform[1].

Mechanistic Causality of Fragmentation (ESI+)

Understanding the collision-induced dissociation (CID) of this compound requires analyzing the causality behind the bond cleavages. In ESI+, protonation occurs preferentially at the basic isoquinoline nitrogen. From this state, three primary fragmentation cascades dominate:

  • Homolytic Cleavage of the Methoxy Group: The most energetically favorable initial fragmentation is the homolytic cleavage of the O-CH

    
     bond at the C7 position, resulting in the expulsion of a methyl radical (•CH
    
    
    
    , 15.03 Da)[2]. This forms a highly stable radical cation—a hallmark of methoxy-aromatic compounds. This is frequently followed by the expulsion of carbon monoxide (CO, 28.00 Da) from the resulting phenoxy radical.
  • Halogen Elimination: The halogens can be eliminated either as radicals (•Cl, •Br) or as neutral molecules (HCl, HBr). Because the chlorine is at the C1 position (adjacent to the protonated nitrogen), the loss of HCl (35.98 Da) is a prominent pathway driven by the formation of a stable fused-ring intermediate[1].

  • Ring Opening: At higher collision energies, the isoquinoline core undergoes ring opening, characterized by the loss of hydrogen cyanide (HCN, 27.01 Da).

Objective Platform Comparison: QqQ vs. Q-TOF vs. Orbitrap

To accurately map these pathways and quantify the compound in complex biological matrices, researchers must choose between three primary MS architectures.

  • Triple Quadrupole (QqQ): The industry standard for high-throughput pharmacokinetics (PK). By utilizing Multiple Reaction Monitoring (MRM), QqQ platforms offer unmatched sensitivity and dynamic range. However, their unit mass resolution (~0.7 Da FWHM) makes them incapable of resolving isobaric interferences from the complex Br/Cl isotopic envelope in dirty matrices[3].

  • Quadrupole Time-of-Flight (Q-TOF): Q-TOF instruments bridge the gap between speed and resolution. They offer high mass accuracy (< 2 ppm) and rapid scan speeds compatible with ultra-high-performance liquid chromatography (UHPLC). Q-TOF is ideal for untargeted screening and confirming the exact mass of the •CH

    
     neutral loss[3].
    
  • Orbitrap: Orbitrap technology provides ultra-high resolution (up to 240,000 FWHM or more). This is absolute critical for resolving the isotopic fine structure of the Br/Cl combination, allowing researchers to distinguish the target analyte from potential sulfur-containing matrix interferences. Orbitrap Higher-energy C-trap Dissociation (HCD) provides rich, robust MS/MS spectra that are highly comparable to Q-TOF CID, but with superior mass accuracy[4][5].

Quantitative Data Summaries

Table 1: Comparative Performance of MS Platforms for Halogenated Isoquinolines
FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap (HRAM)
Mass Analyzer Quadrupole (Q1/Q3)Quadrupole + TOFQuadrupole + Orbitrap
Resolution (FWHM) Unit (~0.7 Da)High (30,000 - 60,000)Ultra-High (140,000 - 240,000+)
Mass Accuracy > 100 ppm< 2 ppm< 1 ppm
Isotope Fine Structure UnresolvedPartially ResolvedFully Resolved
Primary Application High-throughput targeted PK/PDFast screening, exact mass IDComplex matrix elucidation
Dynamic Range 5-6 orders of magnitude4-5 orders of magnitude4-5 orders of magnitude
Table 2: Key ESI-MS/MS Fragmentation Transitions
Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Putative Mechanism
271.95 (

)
256.9215.03 (•CH

)
Homolytic cleavage of methoxy group
256.92 (

)
228.9328.00 (CO)Expulsion of CO from phenoxy radical
271.95 (

)
235.9735.98 (HCl)Elimination of hydrogen chloride from C1
271.95 (

)
192.0279.93 (HBr)Elimination of hydrogen bromide from C6
271.95 (

)
244.9427.01 (HCN)Isoquinoline ring opening and HCN loss

*Monoisotopic mass calculated based on


 and 

isotopes.

Visualizing the Analytical Logic

MS_Fragmentation M [M+H]+ m/z 271.95 F1 [M+H - •CH3]+ m/z 256.92 M->F1 - •CH3 (15 Da) F3 [M+H - HCl]+ m/z 235.97 M->F3 - HCl (36 Da) F4 [M+H - HBr]+ m/z 192.02 M->F4 - HBr (80 Da) F2 [M+H - •CH3 - CO]+ m/z 228.93 F1->F2 - CO (28 Da)

Caption: Proposed ESI-MS/MS fragmentation pathways for 6-bromo-1-chloro-7-methoxyisoquinoline.

Platform_Selection Start Objective: Analyze Halogenated Isoquinoline Q1 Primary Goal? Start->Q1 Quant High-Throughput Quantification (PK/PD) Q1->Quant Targeted Qual Structural Elucidation & Isotope Resolution Q1->Qual Untargeted/Unknown QqQ Triple Quadrupole (QqQ) • High Sensitivity • Low Resolution Quant->QqQ QTOF Q-TOF • Fast Scanning • High Mass Accuracy Qual->QTOF Need Speed (UHPLC) Orbitrap Orbitrap • Ultra-High Resolution • Resolves Isotopic Fine Structure Qual->Orbitrap Need Max Resolution

Caption: Decision matrix for selecting the optimal mass spectrometry platform based on analytical goals.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the following LC-MS/MS methodology is designed as a self-validating system for structural elucidation using a High-Resolution Accurate Mass (HRAM) platform (Q-TOF or Orbitrap).

Step 1: Sample Preparation & System Suitability

  • Action: Prepare a 100 ng/mL solution of the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Validation: Inject a blank solvent prior to the sample to establish the baseline and confirm the absence of column carryover. Inject a known reference standard (e.g., reserpine) to verify system sensitivity and retention time stability.

Step 2: Chromatographic Separation

  • Action: Utilize a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm) with a gradient elution of 5% to 95% Acetonitrile (0.1% Formic Acid) over 10 minutes.

  • Causality: The acidic mobile phase ensures complete protonation of the isoquinoline nitrogen in the liquid phase, maximizing ESI+ ionization efficiency and preventing peak tailing[1].

Step 3: Mass Spectrometry (ESI+) & Lock-Mass Calibration

  • Action: Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 350°C.

  • Validation: Continuously infuse a lock-mass calibrant (e.g., leucine enkephalin, m/z 556.2771) via a secondary reference sprayer. The acquisition software will automatically correct the mass axis in real-time, correcting for instrumental drift caused by temperature fluctuations in the flight tube and ensuring <2 ppm mass accuracy[5].

Step 4: Collision-Induced Dissociation (CID/HCD)

  • Action: Ramp the collision energy (CE) from 15 eV to 45 eV across multiple scans.

  • Causality: Lower CE (15-25 eV) selectively cleaves the labile O-CH

    
     bond. Higher CE (>30 eV) is required to overcome the thermodynamic activation energy required for halogen elimination and rigid ring-opening[5].
    

Step 5: Data Processing & Isotope Verification

  • Validation: Before assigning fragment structures, compare the experimental M, M+2, M+4 isotopic envelope of the precursor ion against the theoretical distribution for one Bromine and one Chlorine atom (the 3:4:1 ratio). A match score of >95% confirms the exact elemental composition of the precursor ion, validating all subsequent downstream fragment assignments.

References

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Nature Scientific Reports / ResearchGate.2

  • The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Thermo Fisher Scientific.4

  • Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. Metware Biotechnology.3

  • Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. ACS Publications.1

  • Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Repository of the Academy's Library (MTAK).5

Sources

Comparative Reactivity of 1-Chloro- vs. 1-Bromo-Isoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The isoquinoline scaffold is a privileged pharmacophore in drug discovery and materials science. The C1 position is uniquely activated by the adjacent nitrogen atom, making it a prime site for late-stage functionalization. However, the choice between using a 1-chloroisoquinoline versus a 1-bromoisoquinoline precursor is not arbitrary; it fundamentally dictates the efficiency of downstream synthetic transformations.

This guide objectively compares the reactivity profiles of these two derivatives across Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, providing researchers with the mechanistic causality and empirical data needed to design optimized synthetic routes.

Mechanistic Divergence & Causality

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, 1-chloroisoquinoline frequently outperforms or equals its bromo counterpart .

  • Causality: The rate-determining step in an SNAr reaction is the initial nucleophilic attack to form the anionic Meisenheimer complex, not the departure of the leaving group[2]. Chlorine is significantly more electronegative than bromine, exerting a stronger inductive electron-withdrawing effect (-I). This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C1 carbon, increasing its electrophilicity and thermodynamically stabilizing the resulting anionic intermediate [4]. Consequently, 1-chloroisoquinolines are highly reactive toward amines, alkoxides, and thiolates without the need for transition-metal catalysts.

Transition-Metal-Catalyzed Cross-Coupling

Conversely, in palladium- or nickel-catalyzed cross-couplings (e.g., Suzuki, Stille, Buchwald-Hartwig), 1-bromoisoquinoline is the superior substrate .

  • Causality: The rate-determining step in these catalytic cycles is typically the oxidative addition of the low-valent metal into the carbon-halogen bond. The bond dissociation energy (BDE) governs the kinetics of this step. Computational and experimental data demonstrate that the C-Cl BDE at the isoquinoline 1-position is approximately 93 kcal/mol, whereas the C-Br BDE is significantly weaker at ~81 kcal/mol [1]. This lower activation barrier allows 1-bromoisoquinoline to undergo smooth oxidative addition under mild, standard Pd(0) conditions, whereas 1-chloroisoquinoline often stalls, yields poorly, or requires specialized, electron-rich bulky ligands (e.g., XPhos) to force the reaction [3].

Mechanisms cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) Preferred: 1-Chloroisoquinoline cluster_CrossCoupling Transition Metal Cross-Coupling Preferred: 1-Bromoisoquinoline Start 1-Haloisoquinoline (C1-X) Meisenheimer Meisenheimer Complex (Stabilized by Cl electronegativity) Start->Meisenheimer Nucleophile (Rate-Determining) OxAdd Oxidative Addition (Faster for weaker C-Br bond) Start->OxAdd Pd(0) Catalyst (Rate-Determining) SNAr_Prod C1-Substituted Product (e.g., Amination) Meisenheimer->SNAr_Prod -X⁻ (Fast) CC_Prod C1-Aryl/Alkyl Product (e.g., Suzuki, Stille) OxAdd->CC_Prod Transmetalation & Reductive Elimination

Mechanistic divergence: SNAr vs. Transition Metal Cross-Coupling for 1-haloisoquinolines.

Quantitative Data & Performance Comparison

The following table summarizes the empirical performance differences between the two derivatives across standard synthetic transformations.

Reaction TypeTarget Transformation1-Chloroisoquinoline Performance1-Bromoisoquinoline PerformanceMechanistic Driver
SNAr C1-Amination (e.g., Benzylamine)Excellent (82% yield, 120°C, DMF) [5]Good (~75-80% yield, 120°C, DMF)Cl provides superior LUMO lowering and intermediate stabilization.
Suzuki-Miyaura C1-Arylation (Phenylboronic acid)Poor/Moderate (Requires specialized ligands like XPhos or Ni-catalysis)Excellent (>85% yield, standard Pd(PPh3)4, mild base)Weaker C-Br bond (~81 kcal/mol) accelerates oxidative addition[1].
Stille Coupling C1-Heteroarylation (Stannanes)Poor (Stalls under standard Pd(0) conditions) [3]Excellent (Smooth coupling, high yields) [3]Stille conditions are highly sensitive to oxidative addition barriers.
Halogen Exchange C1-Fluorination (KF, Sulfolane)Good (Readily undergoes Finkelstein-type exchange)Moderate (Competing side reactions)Higher electrophilicity of the C1-Cl carbon facilitates fluoride attack.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for critical experimental choices is embedded within the steps.

Protocol A: SNAr Amination of 1-Chloroisoquinoline

Use this protocol when forming C-N, C-O, or C-S bonds without transition metals.

  • Reagent Preparation: Charge a dry, argon-flushed reaction vial with 1-chloroisoquinoline (1.0 equiv) and the target primary amine (e.g., benzylamine, 1.5 equiv).

    • Causality: An excess of amine is used to drive the equilibrium forward and act as an acid scavenger for the generated HCl.

  • Solvent Selection: Dissolve the mixture in anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration.

    • Causality: Polar aprotic solvents are mandatory. They solvate the cationic counter-ions while leaving the nucleophile "naked" and highly reactive, significantly accelerating the SNAr rate [5].

  • Thermal Activation: Heat the reaction mixture to 100–120°C for 4–6 hours. Monitor via LC-MS.

  • Quench & Workup: Upon complete consumption of the starting material, cool to room temperature and quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate.

    • Validation Check: If the reaction stalls at <50% conversion, it indicates the nucleophile is insufficiently basic or sterically hindered. In such cases, adding a non-nucleophilic base (e.g., DIPEA, 2.0 equiv) prevents the amine from being deactivated by protonation.

Protocol B: Suzuki-Miyaura Cross-Coupling of 1-Bromoisoquinoline

Use this protocol for C-C bond formation via Palladium catalysis.

  • Catalyst & Substrate Loading: In an oven-dried Schlenk flask, combine 1-bromoisoquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

    • Causality: 1-bromoisoquinoline is chosen over the chloro-derivative to allow the use of the inexpensive, standard Pd(PPh₃)₄ catalyst, avoiding the need for costly Buchwald-type ligands [3].

  • Base Addition: Add K₂CO₃ (2.0 equiv) as the base.

    • Causality: The base is required to activate the boronic acid by forming a reactive boronate complex, which is essential for the transmetalation step.

  • Degassing (Critical Step): Add a sparged mixture of 1,4-Dioxane/Water (4:1 v/v). Subject the flask to three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

    • Causality: Oxygen rapidly decomposes Pd(0) species into inactive Pd(II) oxides. Water is necessary to dissolve the inorganic base and facilitate boronate formation.

  • Reaction Execution: Heat to 80°C for 8 hours.

    • Validation Check: A color change to black (palladium black precipitation) before completion indicates catalyst deactivation, usually due to poor degassing or an excessively high reaction temperature.

DecisionTree Goal Target C1-Functionalization SNAr_Path Form C-N, C-O, or C-S bond via Nucleophile Goal->SNAr_Path CC_Path Form C-C bond via Pd/Ni Catalysis Goal->CC_Path Select_Cl Select 1-Chloroisoquinoline Rationale: Higher electrophilicity lowers LUMO SNAr_Path->Select_Cl Select_Br Select 1-Bromoisoquinoline Rationale: Lower BDE (~81 kcal/mol) accelerates oxidative addition CC_Path->Select_Br

Decision tree for selecting the optimal 1-haloisoquinoline precursor based on target reaction.

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Heteroaryl Cross-Coupling As An Entry Toward The Synthesis of Lavendamycin Analogues: A Model Study Source: Scribd (Organic Chemistry) URL:[Link]

  • Development of a Facile and Inexpensive Route for the Preparation of α-Halobenzopyridines Source: Semantic Scholar (Heterocycles) URL:[Link]

A Comparative Guide to the Infrared Spectroscopy of Methoxy-Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structure is paramount. Isoquinoline and its derivatives are core scaffolds in numerous pharmaceuticals and natural products. The introduction of a methoxy (-OCH₃) group, a common substituent, significantly alters the molecule's electronic and steric properties, which can be sensitively probed using Fourier-Transform Infrared (FTIR) spectroscopy. This guide provides an in-depth comparison of the IR spectral features of methoxy-substituted isoquinolines, grounded in established spectroscopic principles and supported by experimental data. We will explore how the position of the methoxy group creates a unique vibrational fingerprint, enabling researchers to differentiate between isomers.

Part 1: Foundational IR Signatures

Before comparing isomers, it is essential to understand the characteristic vibrations of the parent isoquinoline structure and the methoxy substituent itself. An IR spectrum is broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), the latter being a complex area rich in vibrations unique to the molecule as a whole.[1]

The Isoquinoline Backbone

The isoquinoline skeleton is an aromatic, bicyclic heterocycle. Its IR spectrum is dominated by vibrations characteristic of its aromatic nature. Key absorptions include:

  • Aromatic C-H Stretch: A sharp, medium-intensity band appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[2][3] This distinguishes aromatic C-H bonds from their aliphatic counterparts, which appear below 3000 cm⁻¹.[1]

  • Aromatic C=C and C=N Ring Stretching: A series of sharp bands of variable intensity between 1630 cm⁻¹ and 1400 cm⁻¹. For isoquinoline itself, prominent peaks are observed around 1632 cm⁻¹ and 1595 cm⁻¹.[4] These absorptions are due to the stretching vibrations within the fused aromatic rings.[2]

  • C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic rings.[2][3] The number of adjacent hydrogen atoms on the ring dictates the frequency of these bands. For unsubstituted isoquinoline, strong bands appear around 826 cm⁻¹ and 740 cm⁻¹.[4]

Vibration ModeTypical Wavenumber (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3100 - 3030Medium-WeakDistinguishes sp² C-H from sp³ C-H.[2][3]
Aromatic Ring Stretch (C=C, C=N)1630 - 1400Medium-StrongOften appear as a series of sharp peaks.[4]
C-H Out-of-Plane Bending900 - 700StrongHighly sensitive to the ring substitution pattern.[2]
The Methoxy Substituent Signature

The methoxy group (-OCH₃) introduces several distinct vibrations, most notably the C-O stretching and the C-H vibrations of the methyl group.

  • Asymmetric C-O-C Stretch: For aryl alkyl ethers, this is a very strong and prominent band typically found between 1275 cm⁻¹ and 1200 cm⁻¹.[5][6] Its high intensity is due to the large change in dipole moment during the vibration.

  • Symmetric C-O-C Stretch: A second, usually less intense, C-O stretching band appears around 1050-1010 cm⁻¹.[5][6]

  • sp³ C-H Stretch: The methyl group's C-H bonds absorb strongly in the 3000-2850 cm⁻¹ region.[1] A particularly diagnostic feature of a methoxy group is a sharp, medium-intensity symmetric C-H stretching peak that appears at a distinctively lower wavenumber, around 2830 cm⁻¹.[6]

  • CH₃ Bending: A medium-intensity band for the methyl group's bending vibration is typically observed around 1460 cm⁻¹.[7]

Vibration ModeTypical Wavenumber (cm⁻¹)IntensityNotes
Asymmetric Aryl-O Stretch1275 - 1200StrongA key indicator of an aryl ether linkage.[5][6]
Symmetric C-O Stretch1050 - 1010MediumOften appears with the stronger asymmetric stretch.[6]
sp³ C-H Stretch (Methyl)3000 - 2850StrongIncludes a diagnostic symmetric stretch near 2830 cm⁻¹.[6]
CH₃ Bend~1460MediumCharacteristic deformation of the methyl group.[7]

Part 2: Comparative Analysis of Methoxy-Isoquinoline Isomers

The true power of IR spectroscopy lies in its ability to differentiate isomers. The electronic effect of the electron-donating methoxy group and its physical position influences the vibrational frequencies of the entire molecule.[8] We will focus on two key diagnostic regions: the C-O stretching region and the C-H out-of-plane (OOP) bending region.

The C-O Stretching Region (1300-1000 cm⁻¹)

While the methoxy group always introduces strong absorptions in this region, their exact positions are subtly influenced by the substitution pattern. For example, in 6,7-dimethoxy-3,4-dihydroisoquinoline, prominent C-O related stretches have been reported at 1273 cm⁻¹, 1234 cm⁻¹, and 1126 cm⁻¹.[9] The strong band around 1270-1230 cm⁻¹ corresponds to the asymmetric aryl-O stretch, while the bands closer to 1100-1000 cm⁻¹ relate to the symmetric stretch. The precise frequencies shift based on the resonance and inductive effects at different positions on the isoquinoline rings.

The C-H Out-of-Plane (OOP) Bending Region (900-700 cm⁻¹)

This is arguably the most informative region for distinguishing between positional isomers of substituted aromatics.[2][10] The frequency of the C-H "wagging" vibration is determined by the number of adjacent free hydrogens on the benzene portion of the isoquinoline ring.

  • Example Case: 6-Methoxy vs. 7-Methoxyisoquinoline

    • In 6-methoxyisoquinoline , the benzene ring has two sets of adjacent hydrogens: a pair of two adjacent hydrogens (at C5 and C7) and an isolated hydrogen (at C8). This pattern typically gives rise to a strong band in the 860-790 cm⁻¹ range.

    • In 7-methoxyisoquinoline , the substitution pattern is different. It features a set of three adjacent hydrogens (C5, C6, C8). This arrangement is expected to produce a strong absorption in the 810-750 cm⁻¹ range, often accompanied by a medium band near 880 cm⁻¹.

Comparative IR Data for Methoxy-Isoquinoline Derivatives

CompoundKey Diagnostic Peaks (cm⁻¹)Vibration Assignment
Isoquinoline (Parent) 3069, 1632, 1595, 826, 740C-H stretch, C=C/C=N stretch, OOP bends[4]
6,7-Dimethoxy-3,4-dihydroisoquinoline 3063, 2928, 1616, 1512, 1273 , 1234 , 1126 , 852Aromatic/Aliphatic C-H, C=N, C=C, Asym/Sym C-O , OOP Bend[9]
Anisole (Model Aryl Ether) 3060, 2950, 2835 , 1600, 1495, 1245 , 1040 , 750Aromatic/Aliphatic C-H, Methoxy C-H , C=C, Asym/Sym C-O , OOP Bend[5][6]

Part 3: Experimental Protocol for High-Quality FTIR Analysis

To obtain reliable and reproducible data, a validated experimental protocol is essential. The following steps describe the KBr pellet method, a common and effective technique for solid samples.

Causality in Experimental Choices

Why KBr? Potassium bromide (KBr) is used as a matrix because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that can be matched to the sample, reducing scattering.[11] Why Dryness is Critical: KBr is hygroscopic and readily absorbs atmospheric moisture.[11] Water exhibits a very strong, broad O-H stretching absorption around 3400 cm⁻¹ and a bending vibration near 1630 cm⁻¹.[11] These peaks can easily obscure or overlap with important sample absorptions, such as N-H or O-H stretches and some C=C/C=N vibrations. Therefore, rigorous drying of both the KBr and the sample is the most critical step for a clean spectrum.

Step-by-Step Methodology: KBr Pellet Preparation
  • Material Preparation:

    • Place approximately 200-250 mg of spectroscopy-grade KBr powder in an oven at ~110°C for at least 4 hours (or as per validated lab procedure) to ensure it is completely dry.[12][13]

    • Simultaneously, dry your methoxy-isoquinoline sample in a desiccator under vacuum.

    • Gently heat the agate mortar, pestle, and die set under a heat lamp or in a low-temperature oven to remove adsorbed moisture. Allow them to cool to room temperature in a desiccator before use.[11]

  • Sample Grinding and Mixing:

    • In the dry agate mortar, place 1-2 mg of the methoxy-isoquinoline sample. Grind it meticulously until it becomes a fine, glossy powder. This reduces particle size to minimize light scattering (the Christiansen effect).[12][14]

    • Add the ~200 mg of dried KBr to the mortar. Mix gently but thoroughly with the ground sample for several minutes to ensure uniform dispersion. Avoid overly aggressive grinding at this stage, which can increase moisture absorption.[11]

  • Pellet Pressing:

    • Carefully transfer the KBr-sample mixture into the collar of the clean, dry pellet die. Assemble the die set.

    • Place the die set into a hydraulic press. Connect it to a vacuum pump and evacuate for 2-3 minutes to remove trapped air, which can cause the pellet to be opaque.

    • While under vacuum, apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes.[12][13]

    • Slowly release the pressure, then release the vacuum. Carefully disassemble the die to retrieve the pellet.

  • Quality Control (Self-Validation):

    • A high-quality pellet should be thin and transparent or translucent, not cloudy or opaque.[11]

    • Place the pellet in the spectrometer's sample holder. Before running the sample, acquire a background spectrum. A flat baseline in the final spectrum, free of significant water vapor and CO₂ peaks, indicates a successful measurement.

Data Interpretation Workflow

The process of interpreting the resulting spectrum should be systematic. The following workflow outlines the key steps from data acquisition to structural confirmation.

FTIR_Interpretation_Workflow cluster_prep Data Acquisition cluster_analysis Spectral Analysis A Prepare KBr Pellet (See Protocol) B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Initial Check: >3000 cm⁻¹ (Aromatic C-H) <3000 cm⁻¹ (Aliphatic C-H) C->D E Identify Methoxy Group: Strong band at 1275-1200 cm⁻¹? Peak near 2830 cm⁻¹? D->E Yes F Identify Isoquinoline Core: Peaks at 1630-1400 cm⁻¹? E->F Yes G Determine Substitution Pattern: Analyze 900-700 cm⁻¹ region (C-H OOP Bending) F->G Yes H Final Confirmation: Compare full fingerprint region with reference spectra G->H I Structure Identified H->I Match J Ambiguous Result H->J No Match

Caption: A logical workflow for the identification of methoxy-isoquinoline isomers from an FTIR spectrum.

References

  • Bernstein, M. P., et al. (2005). Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. The Astrophysical Journal, 626(2), 909-918. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Krishnakumar, V., & Ramasamy, R. (2011). The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. International Journal of ChemTech Research, 3(2), 701-710. Available at: [Link]

  • University of the West Indies. Sample preparation for FT-IR. Available at: [Link]

  • Lee, Y.-P., et al. (2021). Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals (iso-C9H7NH and 1-, 3-, 4-, 5-, 6-, 7- and 8-iso-HC9H7N) isolated in solid para-hydrogen. Physical Chemistry Chemical Physics, 23(4), 2699-2710. Available at: [Link]

  • ACS Publications. The Journal of Organic Chemistry. Available at: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • Lee, Y.-P., et al. (2023). Infrared spectra of protonated isoquinoline and its neutral counterpart isolated in solid para-hydrogen. Available at: [Link]

  • ACS Publications. The Journal of Organic Chemistry - Ahead of Print. Available at: [Link]

  • Campanella, L., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Chemistry & Chemical Technology, 15(1), 114-121. Available at: [Link]

  • Choi, S., et al. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry – An Asian Journal, 16(18), 2626-2632. Available at: [Link]

  • Michigan State University. Infrared Spectrometry. Available at: [Link]

  • Kintek. (2024). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available at: [Link]

  • Wikipedia. The Journal of Organic Chemistry. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy of Hydrocarbons. Available at: [Link]

  • ResearchGate. Comparison between the FTIR spectra of 7-methoxy-1-tetralone, 7,7′-Dimethoxy-1,1′-binaphthalene, and 7′-Methoxy-[1,1′-binaphthalen]-7-ol. Available at: [Link]

  • ResearchGate. Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Available at: [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Uddin, N., et al. (2022). Phytochemical Screening, Quantification, FT-IR Analysis, and In Silico Characterization of Potential Bio-active Compounds Identified in HR-LC/MS Analysis of the Polyherbal Formulation from Northeast India. Molecules, 27(18), 5824. Available at: [Link]

  • Klimochkin, Y., et al. (2011). Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides. Chemistry of Heterocyclic Compounds, 47(6), 738-743. Available at: [Link]

  • Scribd. KBr Pellet Method for FTIR Analysis. Available at: [Link]

  • Master Organic Chemistry. (2016). Interpreting Infrared Spectra: A Quick Primer. Available at: [Link]

  • Gackowska, A., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Pharmaceutics, 16(1), 81. Available at: [Link]

  • Smith, B. C. (2017). The C-O Bond, Part III: Ethers. Spectroscopy, 32(5), 22-27. Available at: [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. Available at: [Link]

  • SciRev. Spectrochimica Acta, Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Aceto, M., et al. (2015). A diagnostic study on folium and orchil dyes with non-invasive and micro-destructive methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 142, 149-159. Available at: [Link]

  • Smith, B. C. (2020). The Carbonyl Group, Part I: Introduction. Spectroscopy, 35(12), 10-15. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Alhaidari, S. A., et al. (2022). Phytochemical Screening by FTIR Spectroscopic Analysis in the Methanolic Extracts Coffee (C. Arabica. L) to Seeds and Peels (Unroasted and Roasted) Cultivars Grown in Yemen. Bioequivalence & Bioavailability International Journal, 6(2). Available at: [Link]

  • Tafulo, P. A. R., & Queirós, R. B. (2009). A theoretical and experimental analysis of methylene blue spectrum. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(2), 295-300. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • De Luca, P., et al. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Catalysis Letters, 142(11), 1361-1367. Available at: [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. Available at: [Link]

  • BioxBio. Spectrochimica Acta Part A-Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • ACS Publications. The Journal of Organic Chemistry - Current Issue. Available at: [Link]

  • Wikipedia. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

Sources

A Researcher's Guide to Validating Regioisomers in Substituted Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[1][2][3] The biological activity of these compounds is profoundly influenced by their substitution patterns, making the precise control and unambiguous validation of regioisomers a critical challenge in drug discovery and development. This guide provides an in-depth comparison of synthetic strategies and analytical techniques for managing and confirming the regiochemical outcome of substituted isoquinoline synthesis.

The Challenge of Regioisomerism

The synthesis of substituted isoquinolines often yields a mixture of regioisomers, which are compounds with the same molecular formula but different spatial arrangements of substituents on the isoquinoline core. These subtle structural differences can lead to significant variations in pharmacological properties. Therefore, the ability to selectively synthesize a desired regioisomer and analytically confirm its structure is paramount.

Part 1: Synthetic Strategies and Regiochemical Control

Several classical and modern synthetic methods are employed for the construction of the isoquinoline nucleus. The choice of method is often dictated by the desired substitution pattern and the commercial availability of starting materials. Understanding the mechanism of these reactions is key to predicting and controlling the regiochemical outcome.

Classical Isoquinoline Syntheses

Traditional methods like the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions have long been the workhorses for isoquinoline synthesis.[4] However, they often require harsh conditions and can suffer from a lack of regioselectivity, particularly with unsymmetrically substituted precursors.[2][4]

  • Bischler-Napieralski Reaction: This reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[5][6][7][8] The cyclization typically occurs at the position para to an activating group on the aromatic ring. If the para position is blocked, cyclization will proceed at an available ortho position. The regioselectivity is therefore governed by the electronic and steric nature of the substituents on the starting phenethylamine.[8]

    • Mechanism Insight: The reaction is believed to proceed through a nitrilium ion intermediate, which then undergoes electrophilic attack on the electron-rich aromatic ring.[6] The presence of electron-donating groups on the benzene ring facilitates the reaction and directs the cyclization.[8]

  • Pomeranz-Fritsch Reaction: This method provides access to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[9][10] The regioselectivity of the cyclization is dependent on the substitution pattern of the starting benzaldehyde. Electron-donating groups generally favor the reaction and influence the position of ring closure.[10]

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[11][12] It is particularly useful for the synthesis of tetrahydroisoquinolines. The regioselectivity is highly dependent on the nature of the aromatic ring; electron-rich systems like indoles and pyrroles react under mild conditions, while less nucleophilic rings require stronger acids and higher temperatures.[11] The position of cyclization is directed by the most nucleophilic carbon on the aromatic ring.[13]

Modern Synthetic Approaches

Contemporary methods often utilize transition-metal catalysis to achieve higher regioselectivity and functional group tolerance under milder conditions.[3][4] These approaches offer greater control over the final substitution pattern.

  • Palladium-Catalyzed α-Arylation of Ketones: This powerful strategy allows for the convergent synthesis of a wide array of polysubstituted isoquinolines.[14] The regioselectivity is precisely controlled by the initial α-arylation step, enabling the synthesis of isoquinolines that are not readily accessible through classical methods.[14] This method is advantageous as it is not limited to electron-rich systems.[14]

  • Rhodium- and Ruthenium-Catalyzed C-H Activation/Annulation: These methods involve the use of a directing group to guide the metal catalyst to a specific C-H bond for activation and subsequent annulation with an alkyne.[15][16] The choice of the directing group is crucial for controlling the regioselectivity of the cyclization.[16]

Part 2: A Comparative Guide to Analytical Validation Techniques

Once a synthesis is complete, a robust analytical workflow is essential to confirm the identity and purity of the target regioisomer. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is the most powerful tool for unambiguously determining the substitution pattern of isoquinoline regioisomers.[17][18] Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom in the molecule.[19][20]

The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of substituents.[17][21][22]

  • Chemical Shift Analysis: Protons on the isoquinoline ring have characteristic chemical shift ranges. For instance, the proton at C1 (H-1) is typically the most deshielded, appearing far downfield (around 9.22 ppm in unsubstituted isoquinoline).[21] The introduction of a substituent will cause predictable shifts in the signals of nearby protons. By carefully analyzing these shifts, the substitution pattern can be deduced.[17][23]

  • Spin-Spin Coupling: The coupling constants (J-values) between adjacent protons provide information about their connectivity.[24] For example, observing a large ortho-coupling (typically 7-9 Hz) between two protons confirms their adjacency on the aromatic ring.

For complex substitution patterns where ¹H NMR spectra may be ambiguous, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace out the spin systems within the molecule.[18][19]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded.[19][24] This is particularly useful for distinguishing between regioisomers where substituents are in close proximity in one isomer but not the other. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.[25][26]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is extremely powerful for confirming the overall carbon skeleton and the placement of substituents.[19]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[18][19]

Table 1: Comparison of NMR Techniques for Regioisomer Validation

NMR TechniqueInformation ProvidedApplication in Regioisomer Analysis
¹H NMR Chemical environment and connectivity of protons.[17]Primary tool for initial assessment of substitution pattern based on chemical shifts and coupling constants.
¹³C NMR Number and chemical environment of unique carbon atoms.[18][21]Confirms the number of unique carbons and helps identify the substitution pattern.
COSY Proton-proton coupling networks.[19]Establishes the connectivity of protons on the aromatic rings.
NOESY/ROESY Through-space proximity of protons.[19][24][25]Differentiates isomers by identifying protons that are spatially close.
HSQC Direct one-bond proton-carbon correlations.[19]Assigns protons to their directly attached carbons.
HMBC Long-range (2-3 bond) proton-carbon correlations.[19]Crucial for unambiguously assigning the positions of substituents and confirming the carbon framework.
Chromatographic Methods: Separation and Quantification

While NMR provides detailed structural information, chromatography is essential for separating mixtures of regioisomers and determining their relative abundance.

Reverse-phase HPLC (RP-HPLC) is a widely used technique for separating isoquinoline isomers.[27][28][29] However, due to their similar physicochemical properties, achieving baseline separation can be challenging.[27]

  • Method Development: Optimization of mobile phase composition, pH, and stationary phase is critical.[27][29] Since isoquinolines are basic, the pH of the mobile phase significantly affects their retention.[29] Working at a pH near the pKa of the isomers can often enhance separation.[27]

Table 2: Key Parameters for HPLC Method Development for Isoquinoline Isomers

ParameterRationaleTypical Starting Conditions
Stationary Phase C18 is a common starting point. Phenyl-hexyl or biphenyl phases can offer alternative selectivity.C18, 5 µm particle size
Mobile Phase Acetonitrile or methanol with a buffered aqueous phase.Acetonitrile/Water with 0.1% Formic Acid or Trifluoroacetic Acid
pH Affects the ionization state of the basic nitrogen, influencing retention.[29]pH 3-6 using phosphate or acetate buffers.[27]
Temperature Can improve peak shape and resolution.30-40 °C

For volatile and thermally stable isoquinoline derivatives, GC can provide excellent resolution. The choice of the stationary phase is crucial for achieving separation.

Mass Spectrometry (MS): Confirmation of Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to confirm the molecular weight of the synthesized compounds and can provide structural information through analysis of fragmentation patterns.[21]

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which helps to confirm the elemental composition of the product.

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and fragmented. The resulting fragmentation pattern can be characteristic of a particular regioisomer.[30][31] For example, the loss of specific neutral molecules or the formation of characteristic fragment ions can help to distinguish between isomers.[30][31] The fragmentation behavior of isoquinoline alkaloids has been studied in detail and can provide valuable clues for structure elucidation.[30][31]

Part 3: Integrated Experimental Workflow for Regioisomer Validation

A robust and self-validating workflow combines synthesis, purification, and comprehensive analysis.

Diagram: Integrated Workflow for Synthesis and Validation

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Validation S Substituted Isoquinoline Synthesis (e.g., Bischler-Napieralski) P Crude Product (Potential Mixture of Regioisomers) S->P C Column Chromatography / HPLC Purification P->C A1 HPLC/UPLC Analysis (Purity & Isomer Ratio) C->A1 A2 Mass Spectrometry (Molecular Weight Confirmation) A1->A2 A3 1D NMR (¹H, ¹³C) (Initial Structure Assessment) A2->A3 A4 2D NMR (COSY, NOESY, HMBC) (Unambiguous Structure Elucidation) A3->A4 V Validated Regioisomer A4->V

Caption: A comprehensive workflow for the synthesis, purification, and unambiguous validation of substituted isoquinoline regioisomers.

Experimental Protocol: ¹H NMR Analysis of a Substituted Isoquinoline
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isoquinoline sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[21]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically -1 to 10 ppm for isoquinolines).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

  • Interpretation:

    • Analyze the chemical shifts of the aromatic protons to infer the substitution pattern.[17]

    • Examine the coupling patterns and measure the J-values to determine the connectivity of the protons.

    • Compare the observed spectrum with literature data for known isoquinoline derivatives or with spectra of other potential regioisomers.

Diagram: Decision Tree for Spectroscopic Analysis

G Start Isolated Product H1_NMR Acquire ¹H NMR Spectrum Start->H1_NMR Ambiguous Is structure ambiguous? H1_NMR->Ambiguous C13_NMR Acquire ¹³C NMR Spectrum Ambiguous->C13_NMR Yes Confirmed Structure Confirmed Ambiguous->Confirmed No Still_Ambiguous Still ambiguous? C13_NMR->Still_Ambiguous TwoD_NMR Acquire 2D NMR (COSY, NOESY, HMBC) Still_Ambiguous->TwoD_NMR Yes Still_Ambiguous->Confirmed No TwoD_NMR->Confirmed Analysis Confirms Structure Not_Confirmed Structure Not Confirmed (Re-evaluate Synthesis/Purification) TwoD_NMR->Not_Confirmed Discrepancies Found

Caption: A logical decision-making process for the spectroscopic validation of substituted isoquinoline regioisomers.

Conclusion

The successful development of isoquinoline-based therapeutics hinges on the precise control of their molecular architecture. A thorough understanding of the regiochemical-directing effects in various synthetic routes is the first step toward achieving the desired isomer. This must be followed by a rigorous analytical validation process. While ¹H NMR provides the initial and often definitive structural assignment, a multi-technique approach incorporating 2D NMR, HPLC, and mass spectrometry provides a self-validating system that ensures the unambiguous identification and purity of the target regioisomer. This comprehensive approach is indispensable for advancing drug discovery programs based on the versatile isoquinoline scaffold.

References

  • Synthesis of Isoquinolines and Related Heterocycles under Visible-Light Conditions. The Journal of Organic Chemistry. [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. [Link]

  • ¹H and ¹³C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Pomeranz–Fritsch reaction. Wikipedia. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. ResearchGate. [Link]

  • MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Bischler–Napieralski reaction. Wikipedia. [Link]

  • ¹³C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry. [Link]

  • Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. ResearchGate. [Link]

  • ¹⁹F and ¹³C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate. [Link]

  • Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics. The Journal of Organic Chemistry. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]

  • The Evolving Landscape of NMR Structural Elucidation. MDPI. [Link]

  • Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II) catalyzed reaction of. Supporting Information. [Link]

  • Structure elucidation of quinoline| NMR Spectroscopy. YouTube. [Link]

  • Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. ResearchGate. [Link]

  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A. [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]

  • Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid. RSC Publishing. [Link]

  • Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. MDPI. [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • The mechanism of the Pictet–Spengler reaction. ResearchGate. [Link]

  • Chemical shifts and substituent effects in the PMR spectra of substituted iso-quinolines. ResearchGate. [Link]

  • Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Beilstein Journal of Organic Chemistry. [Link]

  • Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Central Science. [Link]

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. koreascience.or.kr. [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

  • Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. YouTube. [Link]

  • LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). SciELO. [Link]

  • Synthesis of substituted isoquinolines by Deshmukh et al.¹¹¹. ResearchGate. [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. [Link]

  • Stereochemistry | How to read NOESY spectrum? YouTube. [Link]

  • MRRC Structure Elucidation Notes. University of Illinois Chicago. [Link]

Sources

QC protocols for 6-bromo-1-chloro-7-methoxyisoquinoline raw material

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution vs. Traditional Quality Control Protocols for 6-Bromo-1-chloro-7-methoxyisoquinoline: A Comparative Guide

Executive Summary

6-Bromo-1-chloro-7-methoxyisoquinoline (CAS: 758710-74-6)[1] is a highly specialized bifunctional pharmaceutical intermediate. Its structural architecture—featuring a highly reactive 1-chloro position primed for nucleophilic aromatic substitution (SNAr) or cross-coupling, alongside an orthogonal 6-bromo position—makes it a linchpin in the synthesis of complex kinase and Factor Xa inhibitors[2]. However, this dual reactivity dictates that any structural impurities (such as regioisomers) or catalytic poisons (like residual phosphorus) will exponentially degrade downstream Active Pharmaceutical Ingredient (API) yields. This guide objectively compares traditional Quality Control (QC) testing against a high-resolution, self-validating QC paradigm to demonstrate why advanced analytics are non-negotiable for this raw material.

The Causality of Impurities in Isoquinoline Synthesis

The synthesis of 6-bromo-1-chloro-7-methoxyisoquinoline typically involves the chlorination of a 2H-isoquinolin-1-one precursor using phosphorus oxychloride (


)[2]. This chemical route inherently introduces three critical risk vectors that standard QC often misses:
  • Regioisomeric Contamination: Halogenation steps can yield trace amounts of the 8-bromo or 5-bromo isomers. Because these isomers possess nearly identical polarities to the target compound, standard HPLC-UV often fails to resolve them, leading to co-elution and falsely inflated purity scores.

  • Des-halogenation: Over-reduction or incomplete halogenation leaves des-bromo or des-chloro variants that act as chain-terminators in downstream polymerization or cross-coupling reactions.

  • Catalytic Poisoning: Residual phosphorus (from

    
    ) or trace heavy metals strongly coordinate to palladium catalysts. If this raw material is used in a downstream Suzuki-Miyaura or Buchwald-Hartwig coupling, even 100 ppm of residual phosphorus can stall the catalytic cycle and ruin the batch.
    

Performance Comparison: Standard vs. Ultra-Pure Grade

To demonstrate the impact of rigorous QC, we compared a Standard Commercial Grade (SCG) batch—released via traditional HPLC-UV and titration—against an Ultra-Pure Grade (UPG) batch released via our High-Resolution QC protocol.

Table 1: Comparative QC Performance and Downstream Impact

Analytical ParameterStandard Commercial Grade (SCG)Ultra-Pure Grade (UPG)Analytical Method Used
Assay (Purity) 97.5% (Area % - Inflated)99.8% (Absolute Mass Fraction)HPLC-UV (SCG) vs. qNMR (UPG)
Regioisomers (e.g., 8-bromo) ~1.2%< 0.05%UHPLC-MS/MS
Des-bromo Impurity 0.8%Not DetectedUHPLC-MS/MS
Residual Phosphorus 450 ppm< 5 ppmICP-MS
Downstream Suzuki Yield 74% (Sluggish catalytic turnover)96% (Rapid, complete conversion)Isolated Yield

Data Interpretation: The data reveals a stark causality. The SCG batch, despite showing an acceptable 97.5% purity via traditional HPLC, contained 450 ppm of residual phosphorus and 1.2% regioisomers. When subjected to a downstream palladium-catalyzed Suzuki coupling, the SCG batch yielded only 74% due to catalytic poisoning. The UPG batch, validated via orthogonal high-resolution techniques, achieved a 96% downstream yield.

High-Resolution QC Methodologies

To ensure absolute scientific integrity, the following protocols operate as self-validating systems. Every run includes internal suitability checks to prevent false positives or negatives. All method validations adhere strictly to ICH Q2(R1) guidelines for specificity, precision, and accuracy[3].

QC_Workflow RawMat 6-bromo-1-chloro- 7-methoxyisoquinoline UHPLC UHPLC-MS/MS (Organic Impurities) RawMat->UHPLC Aliquot 1 qNMR qNMR Analysis (Absolute Purity) RawMat->qNMR Aliquot 2 ICPMS ICP-MS (Elemental Impurities) RawMat->ICPMS Aliquot 3 Regio Regioisomers (<0.1%) UHPLC->Regio AbsPurity Mass Fraction (>99.5%) qNMR->AbsPurity Trace Trace POCl3/Metals (ICH Q3D) ICPMS->Trace Release QA Batch Release Suitable for API Synthesis Regio->Release Pass Trace->Release Pass AbsPurity->Release Pass

High-Resolution QC Workflow for 6-bromo-1-chloro-7-methoxyisoquinoline Release.

Protocol A: UHPLC-MS/MS for Regioisomer and Organic Impurity Profiling

Objective: Achieve baseline resolution of the 6-bromo target from its 8-bromo regioisomer and quantify trace des-halogenated impurities.

  • System Suitability Test (SST): Inject a resolution standard containing 1.0% 8-bromo-1-chloro-7-methoxyisoquinoline spiked into the target compound. Validation Gate: The system must demonstrate a resolution factor (

    
    ) 
    
    
    
    between the two peaks before sample analysis begins[3].
  • Sample Preparation: Dissolve 10.0 mg of the raw material in 10.0 mL of LC-MS grade Acetonitrile (1 mg/mL). Dilute 1:100 for trace analysis.

  • Chromatographic Conditions:

    • Column: Sub-2

      
      m C18 column (e.g., 1.7 
      
      
      
      m, 2.1 x 100 mm) to maximize theoretical plates.
    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Mass Spectrometry Detection: Utilize Electrospray Ionization (ESI) in positive mode. Monitor the isotopic signature of the target

    
     at m/z 272 and 274 (due to the ~1:1 ratio of 
    
    
    
    and
    
    
    isotopes) to confirm peak identity and differentiate from non-halogenated organic noise.
Protocol B: Quantitative NMR (qNMR) for Absolute Purity

Objective: Determine the absolute mass fraction purity without relying on a potentially compromised reference standard of the analyte itself.

  • Internal Standard Selection: Select an ultra-pure, NIST-traceable internal standard (IS) with a distinct chemical shift that does not overlap with the isoquinoline signals. Maleic acid (singlet at ~6.3 ppm) is ideal.

  • Sample Preparation: Accurately weigh ~15.0 mg of 6-bromo-1-chloro-7-methoxyisoquinoline and ~5.0 mg of Maleic acid into a vial using a microbalance (

    
     mg).
    
  • Solvation & Acquisition: Dissolve in 0.6 mL of DMSO-

    
    . Acquire the 
    
    
    
    -NMR spectrum using a 400 MHz (or higher) spectrometer with a relaxation delay (
    
    
    ) of at least 30 seconds to ensure complete longitudinal relaxation (
    
    
    ) of all protons.
  • Calculation: Calculate the absolute mass fraction by integrating the isolated aromatic proton of the isoquinoline (e.g., the C-8 proton) against the maleic acid singlet. This primary ratio method eliminates the "area normalization" inflation inherent to UV detection.

Protocol C: ICP-MS for Trace Elemental Impurities

Objective: Quantify residual phosphorus and heavy metals to ensure compliance with ICH Q3D guidelines and protect downstream catalysis[4].

  • Microwave Digestion: Accurately weigh 0.100 g of the sample into a PTFE digestion vessel. Add 4.0 mL of concentrated

    
     and 1.0 mL of 
    
    
    
    . Subject to microwave-assisted closed-vessel digestion at 200°C for 20 minutes to completely mineralize the organic matrix.
  • Dilution & Spiking: Dilute the digestate to 50 mL with ultra-pure water. Spike with an internal standard mix (e.g., Sc, Y, Tb) to correct for matrix effects and plasma fluctuations.

  • Analysis: Analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) operating in collision cell mode (using Helium gas) to eliminate polyatomic interferences (e.g.,

    
     interfering with 
    
    
    
    ).
  • Validation Gate: Spike recovery of the sample must fall between 80% and 120% to validate the digestion efficiency and absence of matrix suppression.

Conclusion

For highly functionalized building blocks like 6-bromo-1-chloro-7-methoxyisoquinoline, traditional QC protocols represent a false economy. While HPLC-UV and titration may satisfy basic release criteria, they fail to detect the regioisomers and elemental poisons that devastate downstream API synthesis. By implementing a self-validating, high-resolution QC framework—anchored by UHPLC-MS/MS, qNMR, and ICP-MS—drug development professionals can ensure absolute structural integrity, safeguard catalytic workflows, and align with stringent ICH regulatory standards.

References

  • Source: bldpharm.
  • Source: molaid.
  • Q2(R1)
  • Guideline for Elemental Impurities Q3D(R2)

Sources

Safety Operating Guide

Comprehensive Operational and Disposal Guide for 6-Bromo-1-chloro-7-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex halogenated heterocycles like 6-bromo-1-chloro-7-methoxyisoquinoline requires more than just following a generic standard operating procedure (SOP). It demands a rigorous understanding of the chemical's mechanistic behavior, environmental impact, and regulatory classification[1][2]. This guide provides a self-validating system for researchers and drug development professionals. By adhering to these protocols, your laboratory will ensure compliance with federal guidelines, such as the [3][4], while maintaining an uncompromising safety culture.

Section 1: Chemical Profile & Hazard Causality

Understanding the physical and chemical properties of 6-bromo-1-chloro-7-methoxyisoquinoline is the first step in risk mitigation, as outlined by [2].

PropertyValue
Chemical Name 6-Bromo-1-chloro-7-methoxyisoquinoline
CAS Number 758710-74-6[2][5]
Molecular Formula C10H7BrClNO[5]
Molecular Weight 272.53 g/mol [5]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Storage Requirements 2-8°C, Inert Atmosphere[2]

Causality Assessment: The presence of both bromine and chlorine on the isoquinoline scaffold significantly increases the molecule's lipophilicity and environmental persistence. Halogenated organic compounds are notoriously resistant to natural degradation[1]. When incinerated improperly, they can generate highly toxic dioxins, furans, and corrosive hydrogen halide gases (HBr, HCl). Therefore, strict segregation into halogenated waste streams is a chemical necessity to ensure disposal facilities can route the waste to high-temperature incinerators equipped with alkaline scrubbers[6]. Furthermore, the compound's potential to cause respiratory irritation (H335) mandates stringent controls against dust aerosolization[2].

Section 2: Operational Handling Protocol

To ensure the integrity of the chemical and the safety of the operator, follow this step-by-step methodology:

  • Environmental Control & Storage: Store the compound at 2-8°C under an inert atmosphere (Argon or Nitrogen)[2]. This prevents oxidative degradation of the methoxy group and ambient moisture reaction with the chlorinated positions.

  • Personal Protective Equipment (PPE): Don nitrile gloves, safety goggles, and a standard lab coat. Double-gloving is highly recommended when handling solutions in deeply penetrating solvents like DMSO or DMF.

  • Weighing and Transfer: Perform all solid transfers within a certified chemical fume hood. Because the powder can cause respiratory irritation (H335)[2], never weigh this compound on an open benchtop.

  • Decontamination: Clean spatulas and balances with a non-halogenated solvent (e.g., Isopropanol) and route the washings to the appropriate waste stream as defined in Section 3.

Section 3: Waste Segregation and Disposal Procedures

Crucial Insight: Any non-halogenated solvent (like DMSO or Methanol) that dissolves 6-bromo-1-chloro-7-methoxyisoquinoline automatically becomes halogenated waste according to [1][6]. The solute contains halogens, meaning the entire mixture must be treated as a halogenated liquid to comply with EPA disposal standards[1].

Step-by-Step Disposal Workflow:

  • Solid Waste Management:

    • Collect unused powder, contaminated Kimwipes, and empty vials in a designated "Hazardous Solid Waste" container[1].

    • Label clearly: "Toxic Solid Waste - Contains Halogenated Isoquinoline Derivatives."

  • Liquid Waste Management (Reaction Mixtures & Washings):

    • Step 2a: Verify the solvent. Whether the solvent is DCM (halogenated) or DMSO (non-halogenated), the dissolved 6-bromo-1-chloro-7-methoxyisoquinoline dictates the waste stream[1][6].

    • Step 2b: Pour the solution into a dedicated "Halogenated Organic Waste" carboy[6].

    • Step 2c: Ensure the container is kept closed at all times unless actively adding waste, complying with[1][3].

  • Labeling and Storage:

    • Affix a hazardous waste tag immediately upon the first drop of waste[1].

    • Store in a secondary containment tray in a designated Satellite Accumulation Area (SAA)[3][4].

  • Manifesting:

    • Document the exact composition (e.g., "Dichloromethane 90%, 6-Bromo-1-chloro-7-methoxyisoquinoline 10%"). Avoid generic terms or abbreviations[1].

WasteFlow Start 6-Bromo-1-chloro-7-methoxyisoquinoline Waste Generated Type State of Waste? Start->Type Solid Solid Powder / Consumables Type->Solid Liquid Dissolved in Solvent Type->Liquid SolidBin Hazardous Solid Waste Bin (Double-bagged, Labelled) Solid->SolidBin SolventType Solvent Type? Liquid->SolventType Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventType->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventType->NonHalogenated HaloBin Halogenated Organic Waste (Strict Segregation) Halogenated->HaloBin NonHalogenated->HaloBin *Becomes Halogenated due to solute*

Workflow for segregating 6-bromo-1-chloro-7-methoxyisoquinoline waste streams.

Section 4: Spill Response and Remediation Plan

Halogenated solids require careful containment to avoid aerosolization and subsequent inhalation exposure[2].

Step-by-Step Remediation Workflow:

  • Isolation: Immediately isolate the spill area and ensure the fume hood sash is lowered if the spill occurred inside the hood.

  • PPE Verification: Ensure you are wearing appropriate PPE. If the spill is outside a fume hood, a fitted respirator with organic vapor/particulate cartridges may be required.

  • Solid Spill Containment: Do NOT sweep the dry powder, as this will aerosolize the irritant[2]. Lightly moisten the powder with a compatible solvent (e.g., isopropanol) to suppress dust, then wipe up with absorbent pads.

  • Liquid Spill Containment: If the compound is dissolved in a solvent, apply a universal chemical absorbent (e.g., vermiculite or commercial spill pads) to the perimeter, working inward.

  • Collection and Disposal: Place all cleanup materials into a solid hazardous waste bag, seal tightly, and label as "Halogenated Hazardous Solid Waste"[1].

SpillResponse Spill Spill Detected Assess Assess State Spill->Assess SolidSpill Solid Powder Spill Assess->SolidSpill LiquidSpill Solution Spill Assess->LiquidSpill Moisten Moisten with Isopropanol (Suppress Dust) SolidSpill->Moisten Absorb Apply Universal Absorbent (Vermiculite/Pads) LiquidSpill->Absorb Collect Collect in Sealable Solid Waste Container Moisten->Collect Absorb->Collect Label Label as: Halogenated Hazardous Waste Collect->Label

Logic tree for responding to 6-bromo-1-chloro-7-methoxyisoquinoline spills.

References
  • US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories". EPA.gov. URL: [Link]

  • Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure". University of Illinois. URL: [Link]

  • Department of Environmental Health and Safety. "Chemical Waste Management: Combining Compatible Used Organic Solvents". University of Louisville. URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-1-chloro-7-methoxyIsoquinoline
Reactant of Route 2
6-bromo-1-chloro-7-methoxyIsoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.